4-Aminobenzaldehyde
Description
4-Aminobenzaldehyde has been reported in Crinum asiaticum and Solanum melongena with data available.
a yellow colorimetric indicator for detecting fluoride; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
4-aminobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-7-3-1-6(5-9)2-4-7/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATYWCRQDJIRAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060299 | |
| Record name | Benzaldehyde, 4-amino- | |
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Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556-18-3, 28107-09-7 | |
| Record name | 4-Aminobenzaldehyde | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Aminobenzaldehyde | |
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| Record name | Benzaldehyde, homopolymer | |
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| Record name | 4-Aminobenzaldehyde | |
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| Record name | Benzaldehyde, 4-amino- | |
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| Record name | Benzaldehyde, 4-amino- | |
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| Record name | 4-aminobenzaldehyde | |
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| Record name | 4-AMINOBENZALDEHYDE | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Aminobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Aminobenzaldehyde (CAS No. 556-18-3), a versatile organic compound with significant applications in pharmaceuticals, dye manufacturing, and chemical research. This document details its chemical and physical properties, synthesis protocols, key applications, and safety and handling procedures.
Core Properties of this compound
This compound, also known as p-aminobenzaldehyde or 4-formylaniline, is an aromatic compound containing both an amino and an aldehyde functional group.[1][2] This unique structure allows it to serve as a crucial building block in the synthesis of a wide array of chemical products.[1][3]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 556-18-3 | [4] |
| Molecular Formula | C₇H₇NO | |
| Molecular Weight | 121.14 g/mol | |
| Appearance | Off-white to beige or yellow crystalline powder/solid | |
| Melting Point | 65-79 °C | |
| Boiling Point | 254 °C | |
| Density | 1.1790 g/cm³ | |
| Solubility | Soluble in polar solvents like water, ethanol, ether, and benzene. Limited solubility in non-polar solvents. | |
| pKa | 1.88 ± 0.10 (Predicted) | |
| Flash Point | 122 °C |
Synthesis and Reactivity
This compound's reactivity is characterized by the presence of both an amino and an aldehyde group, enabling it to participate in nucleophilic substitution and condensation reactions.
Experimental Protocol: Synthesis from p-Nitrotoluene
A common method for synthesizing this compound involves the oxidation and reduction of p-nitrotoluene.
Materials:
-
p-Nitrotoluene
-
Sodium sulfide
-
Sodium hydroxide
-
Sulfur powder
-
Ethanol (65%)
-
Benzene
Procedure:
-
Prepare a sodium polysulfide solution by dissolving sodium sulfide and sodium hydroxide in water, filtering, and heating the filtrate to 68°C.
-
Add sulfur powder to the solution and heat at 98°C for approximately 18 minutes.
-
In a separate reaction vessel, add 65% ethanol and p-nitrotoluene.
-
Introduce the sodium polysulfide solution to the p-nitrotoluene mixture and allow the reaction to proceed at 80-86°C for 1.5 hours.
-
Recover the ethanol via distillation.
-
Perform steam distillation to remove by-products, primarily p-toluidine.
-
Extract the remaining reaction solution with benzene.
-
Further purify the product by steam distillation of the benzene extract, followed by cooling, filtration, and drying to yield the final this compound product.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is a versatile intermediate with numerous applications in various industrial and research fields.
-
Pharmaceutical Synthesis : It serves as a critical building block for the creation of various pharmaceutical compounds and active pharmaceutical ingredients.
-
Dyes and Pigments : The compound is an important intermediate in the manufacturing of azo dyes.
-
Corrosion Inhibition : It can be used to create polymers with conductive and corrosion-resistant properties, which show good adhesion to stainless steel. It is also used directly as a corrosion inhibitor for metals.
-
Analytical Chemistry : It is utilized as a reagent for the detection of certain aldehydes and ketones.
-
Organic Synthesis : It is a useful synthetic reagent and monomer and can be reacted with carbonyl dichloride to produce 4-formylphenyl isocyanate. It is also used in the preparation of Schiff bases.
-
Potential Antibiotic : Recent research has explored this compound as a novel antibiotic. It is theorized to function by disrupting N-Acetylmuramic acid, a key component of bacterial cell walls. This research combines the functional group of trans-cinnamaldehyde with 4-aminobenzoic acid, a molecule specifically taken up by bacteria, to create a compound that targets bacterial cells with low toxicity to mammalian cells.
Caption: Logical diagram of this compound's applications.
Experimental Protocol: Preparation of this compound Dye
This compound can be used as a coupling agent to form a red derivative with a maximum absorption at 472 nm.
Materials:
-
This compound (0.2 g)
-
Methanol
-
Distilled water
Procedure:
-
Dissolve 0.2 g of this compound in methanol.
-
Dilute the solution to a final volume of 100 mL with distilled water.
Safety and Handling
This compound presents several hazards and should be handled with appropriate safety precautions.
Hazard Identification:
-
Irritant : Causes skin, eye, and respiratory tract irritation.
-
Harmful : Harmful if swallowed. May be harmful if inhaled or absorbed through the skin.
-
Allergen : May cause an allergic skin reaction.
-
Environmental Hazard : Very toxic to aquatic life with long-lasting effects.
Handling and Storage:
-
Ventilation : Use in a well-ventilated area to keep airborne concentrations low.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and safety goggles.
-
Storage : Store in a cool, dry, well-ventilated place in a tightly closed container. Protect from light and moisture. Recommended storage temperatures are between 2-8°C or frozen for long-term stability.
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Conclusion
This compound is a cornerstone intermediate in organic synthesis with broad applicability. Its unique bifunctional nature makes it indispensable in the production of pharmaceuticals, dyes, and specialty polymers. Ongoing research into its potential as a novel antibiotic highlights its continuing importance in the development of new technologies and therapies. Adherence to strict safety protocols is essential when handling this compound to mitigate its associated health and environmental risks.
References
4-Aminobenzaldehyde molecular weight and formula
An In-depth Technical Guide to 4-Aminobenzaldehyde
Introduction
This compound, also known as p-aminobenzaldehyde, is an organic compound of significant interest to researchers, scientists, and professionals in drug development.[1] Its bifunctional nature, possessing both an amino group and an aldehyde group on a benzene ring, makes it a versatile building block in organic synthesis.[1][2] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of this compound, with a focus on its relevance in medicinal chemistry and materials science.
Molecular and Physicochemical Properties
This compound is a crystalline solid, typically appearing as a yellow to brown powder.[2][3] It is soluble in polar solvents like ethanol and benzene but sparingly soluble in water. The key identifiers and physicochemical properties of this compound are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Chemical Formula | C₇H₇NO |
| CAS Number | 556-18-3 |
| Molecular Weight | 121.14 g/mol |
| InChI | InChI=1S/C7H7NO/c8-7-3-1-6(5-9)2-4-7/h1-5H,8H2 |
| InChIKey | VATYWCRQDJIRAI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C=O)N |
| Synonyms | p-Aminobenzaldehyde, p-Formylaniline, 4-Formylaniline |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Yellow crystalline powder |
| Melting Point | 77-79°C |
| Boiling Point | 138-139°C |
| Density | 0.868 g/cm³ |
| Flash Point | 122°C |
| Water Solubility | Sparingly soluble |
| Storage Temperature | 2-8°C, protect from light, stored under nitrogen |
Experimental Protocols
The dual reactivity of this compound makes it a valuable starting material and intermediate in various synthetic pathways.
Synthesis of this compound from p-Nitrotoluene
A common laboratory-scale synthesis involves the reaction of p-nitrotoluene with a sodium polysulfide solution.
Materials:
-
p-Nitrotoluene
-
Sodium sulfide nonahydrate
-
Flowers of sulfur
-
Sodium hydroxide
-
95% Ethanol
-
Distilled water
Procedure:
-
Prepare a sodium polysulfide solution by dissolving sodium sulfide nonahydrate, flowers of sulfur, and sodium hydroxide pellets in distilled water and heating the mixture.
-
In a separate round-bottomed flask, dissolve p-nitrotoluene in 95% ethanol, and heat the solution.
-
Pour the hot sodium polysulfide solution into the p-nitrotoluene solution.
-
Heat the mixture under reflux for approximately 3 hours.
-
Following reflux, perform steam distillation to remove unreacted starting materials and byproducts.
-
Cool the remaining solution in an ice bath to induce crystallization of this compound.
-
Collect the yellow crystals by filtration, wash with cold water to remove residual alkali, and dry in a vacuum desiccator over potassium hydroxide.
Caption: Workflow for the synthesis of this compound.
Schotten-Baumann Reaction for N-Acylation
This compound readily undergoes acylation at the amino group. The Schotten-Baumann reaction is a classic method for this transformation, for example, in the synthesis of N-(4-Formylphenyl)benzamide.
Materials:
-
This compound
-
Benzoyl chloride
-
Sodium hydroxide (aqueous solution)
-
Dichloromethane
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide to the stirred solution.
-
While maintaining the temperature between 0-5°C and stirring vigorously, add benzoyl chloride dropwise to the biphasic mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring its progress using thin-layer chromatography (TLC).
-
Upon completion, perform a standard aqueous work-up, including separation of the organic layer, washing with saturated sodium bicarbonate solution and brine, and drying over an anhydrous salt like magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable precursor in several fields.
-
Pharmaceutical Synthesis : It serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure is a component of molecules developed for their potential antibiotic properties, theorized to target bacterial cell wall synthesis. It is also an intermediate for anti-tuberculosis drugs.
-
Schiff Base and Heterocycle Formation : The aldehyde group readily participates in condensation reactions with primary amines to form Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic compounds.
-
Dye and Pigment Industry : It is used as an intermediate in the manufacturing of azo dyes.
-
Corrosion Inhibition : this compound and its derivatives have been investigated as corrosion inhibitors for metals.
-
Polymer Chemistry : It can be used to create polymers with conductive and corrosion-resistant properties.
Caption: this compound as a versatile chemical intermediate.
Conclusion
This compound is a cornerstone intermediate in organic synthesis with significant implications for drug discovery, materials science, and the chemical industry. Its dual functionality allows for a wide range of chemical transformations, leading to diverse and complex molecules. The experimental protocols detailed herein provide a foundation for its synthesis and derivatization, enabling further research and development into novel compounds with potentially valuable biological and material properties. As research continues, the applications of this versatile molecule are expected to expand further.
References
A Comprehensive Technical Guide to the Solubility of 4-Aminobenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4-Aminobenzaldehyde in various organic solvents. The information is compiled to assist researchers and professionals in drug development and other scientific fields where this compound is utilized. This document presents available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and includes a visualization of the experimental workflow.
Core Data Presentation: Solubility of this compound
Quantitative Solubility Data
The following table presents the available quantitative solubility data for this compound in select organic solvents. It is important to note the specified conditions, as solubility can be significantly influenced by factors such as temperature and pH.
| Solvent | Temperature (°C) | Solubility | Conditions |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 13.33 mg/mL (110.04 mM) | Ultrasonic and warming, pH adjusted to 2 with 1 M HCl, and heated to 60°C.[1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 1.96 mg/mL (16.18 mM) | Ultrasonic and warming, pH adjusted to 5 with HCl, and heated to 80°C.[2] |
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound in various organic solvents as described in the available literature.
| Solvent | Solubility | Reference |
| Alcohol (general) | Soluble | [3][4] |
| Ethanol | Soluble | [5] |
| Methanol | Soluble | |
| Benzene | Soluble | |
| Diethyl Ether | Soluble | |
| Water | Insoluble/Difficulty Soluble | |
| Non-Polar Solvents | Limited Solubility |
It is worth noting that a procedure for preparing a this compound dye involves dissolving 0.2 g of the compound in methanol, which is then diluted to 100 mL with distilled water, indicating its solubility in methanol.
Experimental Protocols: Determination of Solid-Liquid Solubility
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the searched literature, a general and widely accepted method, the "shake-flask method," can be employed. This method is considered a standard for equilibrium solubility determination.
Principle
The shake-flask method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by a suitable analytical technique.
Materials and Apparatus
-
This compound (solid)
-
Selected organic solvent(s)
-
Thermostatically controlled shaker or water bath
-
Vials or flasks with secure closures
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure
-
Preparation: Add an excess amount of solid this compound to a vial or flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the container and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, depending on the solute and solvent.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. It is critical to maintain the constant temperature during this step.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter that is compatible with the organic solvent to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound in a liquid solvent using the shake-flask method.
Caption: Workflow for Solubility Determination.
References
A Technical Guide to the Physicochemical Properties of 4-Aminobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 4-Aminobenzaldehyde, a versatile intermediate in organic synthesis. The document outlines standard experimental protocols for the determination of these key physical properties and includes a visualization of a fundamental reaction pathway involving this compound.
Physicochemical Data of this compound
This compound is a yellow crystalline powder soluble in alcohol and benzene, but insoluble in water.[1][2] It is a valuable synthetic reagent and monomer used in the production of monoazo dyes and photocurable ion exchange resins.[1][3] The melting and boiling points of this compound are critical parameters for its application in various synthetic processes. A summary of reported values is presented below.
Table 1: Reported Melting and Boiling Points of this compound
| Physical Property | Reported Value (°C) | Source(s) |
| Melting Point | 71.00 | [4] |
| 71-72 | ||
| 77-79 | ||
| Boiling Point | 278.10 | |
| 138-139 |
Note: Discrepancies in reported values may arise from variations in experimental conditions and sample purity.
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. Standard laboratory procedures for these measurements are detailed below.
Determination of Melting Point (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of approximately 3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Fisher-Johns apparatus, or attached to a thermometer immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heating: The sample is heated at a steady and slow rate, typically no more than 2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.
Determination of Boiling Point (Micro-Reflux Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
Methodology:
-
Sample Preparation: A small volume (approximately 0.5 mL) of the liquid sample is placed in a small test tube with a boiling chip or a small magnetic stir bar to ensure smooth boiling.
-
Apparatus Setup: The test tube is placed in a heating block or an oil bath. A thermometer is positioned with its bulb about 1 cm above the surface of the liquid to measure the temperature of the vapor.
-
Heating: The sample is heated gently until it boils and a ring of condensing vapor (refluxing) is observed on the inner wall of the test tube. The thermometer bulb should be level with this ring for an accurate measurement.
-
Observation and Recording: Once the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is recorded as the boiling point of the liquid. It is important to record the atmospheric pressure at the time of the measurement as the boiling point is pressure-dependent.
Logical Workflow: Synthesis of Schiff Bases from this compound
This compound is a common starting material for the synthesis of imines, also known as Schiff bases. This reaction involves the condensation of a primary amine with an aldehyde. The resulting Schiff bases are important intermediates in many organic reactions and are also investigated for their biological activities.
Caption: General reaction pathway for the formation of a Schiff base from this compound.
References
Synthesis of 4-Aminobenzaldehyde from p-Nitrotoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-aminobenzaldehyde from p-nitrotoluene. This compound is a critical intermediate in the synthesis of various pharmaceuticals, dyes, and polymers.[1][2][3] This document details the experimental protocols, presents quantitative data for comparison, and illustrates the reaction pathways to aid in laboratory-scale synthesis and process development.
Introduction
The conversion of p-nitrotoluene to this compound involves the simultaneous or sequential oxidation of a methyl group and reduction of a nitro group. The two principal strategies to achieve this transformation are:
-
Direct Conversion: A one-pot reaction employing reagents that can concurrently oxidize the methyl group and reduce the nitro group. The most established method in this category utilizes sodium polysulfide.
-
Two-Step Synthesis: A sequential approach involving the initial oxidation of p-nitrotoluene to 4-nitrobenzaldehyde, followed by the selective reduction of the nitro group to an amine.
This guide will explore both pathways, providing detailed methodologies and comparative data to inform the selection of the most suitable route for specific research and development needs.
Direct Conversion using Sodium Polysulfide
The reaction of p-nitrotoluene with sodium polysulfide in an alkaline aqueous ethanol solution is a well-established and direct method for the synthesis of this compound.[4][5] This process is believed to involve a simultaneous oxidation-reduction mechanism within the p-nitrotoluene molecule, facilitated by the sulfur species.
Reaction Pathway
The overall transformation can be represented as follows:
Caption: Direct synthesis of this compound from p-nitrotoluene.
Experimental Protocol
The following protocol is adapted from established literature procedures.
-
Preparation of Sodium Polysulfide Solution: In a beaker, dissolve sodium sulfide nonahydrate (0.125 mol), flowers of sulfur (0.47 g-atom), and sodium hydroxide pellets (0.67 mol) in 600 mL of distilled water. Heat the mixture on a steam bath for 15-20 minutes with occasional stirring.
-
Reaction Setup: In a 2-L round-bottomed flask, prepare a hot solution of p-nitrotoluene (0.36 mol) in 300 mL of 95% ethanol.
-
Reaction Execution: Pour the hot sodium polysulfide solution into the flask containing the p-nitrotoluene solution. Attach a reflux condenser and heat the mixture under reflux for 3 hours. The solution will turn a deep red color.
-
Work-up and Isolation:
-
After reflux, rapidly steam-distill the mixture to remove ethanol, p-toluidine (a common byproduct), and any unreacted p-nitrotoluene.
-
The remaining aqueous solution in the distillation flask should have a volume of 500-600 mL. If necessary, add boiling water to reach this volume.
-
Rapidly cool the solution in an ice bath with vigorous stirring to induce crystallization.
-
Collect the resulting golden-yellow crystals of this compound by filtration on a Büchner funnel.
-
Wash the crystals with ice-cold water to remove residual sodium hydroxide.
-
-
Drying and Storage: Dry the product in a vacuum desiccator over solid potassium hydroxide. Store the purified this compound in a sealed container, as it can be prone to self-condensation, especially in the presence of acid fumes.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 40-75% | |
| Byproducts | p-Toluidine | |
| Melting Point | 68-70 °C |
Two-Step Synthesis
This approach provides an alternative route that separates the oxidation and reduction steps, potentially offering better control over each transformation and simplifying purification.
Step 1: Oxidation of p-Nitrotoluene to 4-Nitrobenzaldehyde
The oxidation of the methyl group of p-nitrotoluene can be achieved using various oxidizing agents. A common laboratory method involves the use of chromium trioxide in acetic anhydride, which proceeds through a diacetate intermediate.
Caption: Two-step oxidation of p-nitrotoluene to 4-nitrobenzaldehyde.
This protocol is based on the procedure for preparing p-nitrobenzaldehyde.
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, placed in an ice-salt bath, combine glacial acetic acid (570 mL), acetic anhydride (565 mL), and p-nitrotoluene (50 g, 0.36 mol).
-
Addition of Reagents: Slowly add concentrated sulfuric acid (85 mL) with stirring. Once the mixture has cooled to 5 °C, add chromium trioxide (100 g, 1 mol) in small portions, ensuring the temperature does not exceed 10 °C.
-
Reaction and Quenching: After the addition is complete, continue stirring for 10 minutes. Pour the reaction mixture into beakers containing chipped ice and add cold water to a total volume of 5-6 L.
-
Isolation of Intermediate: Collect the solid p-nitrobenzaldiacetate by suction filtration and wash with cold water until the washings are colorless.
-
Hydrolysis: To a mixture of the crude p-nitrobenzaldiacetate (45 g, 0.18 mol), add water (100 mL), ethanol (100 mL), and concentrated sulfuric acid (10 mL). Heat the mixture under reflux for 30 minutes.
-
Isolation of 4-Nitrobenzaldehyde: Cool the reaction mixture and pour it into cold water. The 4-nitrobenzaldehyde will precipitate and can be collected by filtration, washed with water, and dried.
| Parameter | Value | Reference |
| Yield of Diacetate | 47-50% (pure) | |
| Overall Yield of 4-Nitrobenzaldehyde | ~45-50% | |
| Byproduct | p-Nitrobenzoic acid |
Step 2: Reduction of 4-Nitrobenzaldehyde to this compound
The selective reduction of the nitro group in 4-nitrobenzaldehyde to an amino group can be accomplished using various reagents. Care must be taken to avoid the reduction of the aldehyde functionality.
Caption: Reduction of 4-nitrobenzaldehyde to this compound.
Several methods are available for this reduction, each with its own advantages and disadvantages.
-
Tin(II) Chloride (SnCl₂): A mild reducing agent suitable for this transformation.
-
Iron (Fe) in Acidic Media: Iron powder in the presence of acetic acid or hydrochloric acid is a classic and effective method.
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source is a clean and efficient method. However, over-reduction of the aldehyde to an alcohol is a potential side reaction.
-
Sodium Sulfide (Na₂S): Can be used for the selective reduction of nitro groups.
This method is often preferred for its milder conditions and easier work-up.
-
Reaction Setup: In a round-bottomed flask, suspend 4-nitrobenzaldehyde in a mixture of ethanol and water.
-
Addition of Reagents: Add iron powder and ammonium chloride to the suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization.
| Reducing Agent | Typical Yield | Notes | References |
| Fe / NH₄Cl | Good | Mild conditions, easier work-up. | |
| SnCl₂ / HCl | Variable | Can be effective, but work-up can be challenging. | |
| Catalytic Hydrogenation | High | Clean reaction, potential for over-reduction. | |
| Na₂S | Good | Selective for nitro group reduction. |
Summary and Comparison of Routes
| Feature | Direct Sodium Polysulfide Route | Two-Step Oxidation-Reduction Route |
| Number of Steps | One | Two |
| Overall Yield | 40-75% | Can be comparable, depends on efficiency of both steps. |
| Key Reagents | Na₂Sₓ, NaOH | CrO₃, Ac₂O, H₂SO₄; Reducing agent (e.g., Fe, SnCl₂) |
| Major Byproducts | p-Toluidine | p-Nitrobenzoic acid |
| Process Complexity | Simpler, one-pot reaction. | More complex, involves isolation of an intermediate. |
| Control | Less control over individual steps. | Better control over oxidation and reduction separately. |
Conclusion
The synthesis of this compound from p-nitrotoluene can be effectively achieved through either a direct conversion using sodium polysulfide or a two-step process involving oxidation followed by reduction. The choice of method will depend on the specific requirements of the synthesis, including desired purity, scale, available reagents, and tolerance for byproducts. The direct polysulfide route offers simplicity, while the two-step approach provides greater control over the individual chemical transformations. This guide provides the necessary technical details to assist researchers in selecting and implementing the most appropriate synthetic strategy.
References
Spectroscopic Profile of 4-Aminobenzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminobenzaldehyde (CAS No: 556-18-3), a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 9.61 | Singlet | - | 1H | Aldehyde (-CHO) |
| 7.57 | Doublet | 8.4 | 2H | Aromatic (H-2, H-6) |
| 6.66 | Doublet | 8.4 | 2H | Aromatic (H-3, H-5) |
| 5.78 | Singlet (broad) | - | 2H | Amine (-NH₂) |
| Solvent: (CD₃)₂SO, Spectrometer Frequency: 400 MHz[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 189.6 | Aldehyde Carbonyl (C=O) |
| 154.7 | C4 (Carbon attached to -NH₂) |
| 132.2 | C2, C6 |
| 125.5 | C1 (Carbon attached to -CHO) |
| 113.4 | C3, C5 |
| Solvent: (CD₃)₂SO, Spectrometer Frequency: 100 MHz[1] |
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3455 | Strong | N-H Stretch (Amino group) |
| 3350 | Strong | N-H Stretch (Amino group) |
| 1680 | Strong | C=O Stretch (Aldehyde) |
| 1590 | Strong | C=C Stretch (Aromatic ring) |
| 1465-1545 | Medium | C-N Stretch |
| 830 | Strong | C-H Bend (p-disubstituted ring) |
| Sample Preparation: KBr Pellet |
Table 4: UV-Vis Spectroscopic Data
| Wavelength (λmax) | Solvent |
| ~310 nm | Water/2-propanol |
| Note: This value is based on the observed spectrum of this compound as a reaction product.[2] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample (high purity)
-
Deuterated dimethyl sulfoxide ((CD₃)₂SO)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or 600 MHz)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of (CD₃)₂SO in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous magnetic field across the sample, maximizing spectral resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the expected range for carbon signals (typically 0-200 ppm).
-
A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak. For (CD₃)₂SO, the ¹H signal is at ~2.50 ppm and the ¹³C signal is at ~39.52 ppm.
-
FT-IR Spectroscopy
Objective: To obtain an infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet):
-
Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry KBr powder into an agate mortar.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powdered mixture into the pellet die.
-
-
Pellet Formation:
-
Place the die in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) of this compound in the ultraviolet-visible region.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol, water/2-propanol mixture)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Place the reference cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the sample cuvette with the this compound solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.
-
-
Data Analysis:
-
The wavelength at which the maximum absorbance is observed is the λmax.
-
Workflow Visualization
The logical flow from sample preparation to data analysis for the spectroscopic characterization of a chemical compound like this compound is depicted in the following diagram.
Caption: General workflow for spectroscopic analysis.
References
A Technical Guide to Commercial Sourcing of High-Purity 4-Aminobenzaldehyde for Research and Development
For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical reagents is a critical starting point for successful experimentation and synthesis. 4-Aminobenzaldehyde (CAS No. 556-18-3), a key building block in the synthesis of various pharmaceuticals and dyes, is no exception.[1][2] This guide provides an in-depth overview of commercial suppliers offering high-purity this compound, presents key technical data for comparison, outlines a general methodology for purity verification, and illustrates a logical workflow for supplier qualification.
Commercial Suppliers and Product Specifications
A number of chemical suppliers provide this compound for research and commercial purposes. The available purity levels typically range from 95% to ≥98%. Below is a summary of prominent suppliers and their product specifications.
| Supplier | Product Name/Code | Purity | CAS Number | Molecular Weight ( g/mol ) | Notes |
| Sigma-Aldrich | This compound | - | 556-18-3 | 121.14 | Also available as a greener alternative. |
| ChemScene | CS-0112994 | ≥98% | 556-18-3 | 121.14 | Recommended storage at 4°C, protected from light.[3] |
| Otto Chemie Pvt. Ltd. | A 4213 | 95% | 556-18-3 | 121.14 | Yellow powder or crystalline powder.[4] |
| Anax Laboratories | - | 98.00% | 556-18-3 | - | High-quality option.[5] |
| Biosynth | FA71226 | - | 556-18-3 | 121.14 | Store at <-15°C. |
| Santa Cruz Biotechnology | sc-352378 | - | 556-18-3 | 121.14 | Useful synthetic reagent and monomer. |
| MedChemExpress | HY-W017392 | - | 556-18-3 | - | For research use only. |
| Sihauli Chemicals Pvt. Ltd. | - | - | 556-18-3 | - | Manufacturer and exporter from India. |
| City Chemical LLC | - | - | 556-18-3 | - | Manufactures in bulk quantity. |
Potential Impurities in this compound
High-purity this compound is crucial as impurities can lead to unwanted side reactions and affect the quality of the final product. The nature and percentage of impurities can vary depending on the synthetic route employed by the manufacturer. Common synthesis methods include the oxidation and reduction of p-nitrotoluene. Potential impurities may include:
| Impurity | Chemical Formula | Origin |
| p-Nitrotoluene | C₇H₇NO₂ | Unreacted starting material |
| p-Aminotoluene | C₇H₉N | By-product from steam distillation during purification |
| 4,4'-Diaminostilbene | C₁₄H₁₄N₂ | Dimerization by-product |
| Polymeric materials | - | Polymerization of this compound, which it is prone to |
| Residual solvents | - | Solvents used in synthesis and purification (e.g., ethanol, benzene) |
General Experimental Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)
Verifying the purity of a newly acquired batch of this compound is a standard practice in research and development. HPLC is a widely used analytical technique for this purpose. The following is a general protocol and should be optimized for the specific instrumentation and column used.
Objective: To determine the purity of a this compound sample and identify any potential impurities.
Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Volumetric flasks, pipettes, and vials
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water in a 100 mL volumetric flask.
-
Dilute to the mark with the same solvent mixture to obtain a stock solution.
-
Prepare a series of working standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested and prepare a solution in the same manner as the standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example:
-
Start with 10% acetonitrile and 90% water.
-
Linearly increase to 90% acetonitrile over 20 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm (based on the UV absorbance maximum of this compound)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
Logical Workflow for Supplier Qualification
The selection of a suitable supplier for high-purity reagents is a critical process for ensuring the reliability and reproducibility of research and manufacturing. The following diagram illustrates a logical workflow for qualifying a supplier of high-purity this compound.
References
The Dichotomous Reactivity of 4-Aminobenzaldehyde: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – 4-Aminobenzaldehyde, a versatile bifunctional aromatic compound, stands as a cornerstone in synthetic chemistry, offering a gateway to a diverse array of molecular architectures. This technical guide provides an in-depth analysis of the chemical reactivity of its constituent amino and aldehyde groups, tailored for researchers, scientists, and professionals in drug development. The inherent electronic interplay between the electron-donating amino group and the electron-withdrawing aldehyde group dictates its reaction pathways, enabling selective transformations crucial for the synthesis of pharmaceuticals, dyes, and advanced materials.[1][2][3][4][5]
Core Physicochemical Properties
This compound is a yellow crystalline solid, soluble in polar organic solvents like alcohol and benzene, but with limited solubility in water. Its unique structure, featuring both a nucleophilic amino group and an electrophilic aldehyde group on a benzene ring, is the foundation of its rich chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO | |
| Molecular Weight | 121.14 g/mol | |
| Melting Point | 71-72 °C | |
| Boiling Point | 278.10 °C | |
| Appearance | Yellow crystalline powder | |
| Solubility | Soluble in alcohol and benzene; insoluble in water. |
Reactivity of the Aldehyde Group
The aldehyde functional group in this compound is a primary site for nucleophilic attack. However, its reactivity is modulated by the presence of the para-amino group. The amino group, being strongly electron-donating, increases the electron density on the aromatic ring and the aldehyde group, thereby reducing the electrophilicity of the carbonyl carbon. This deactivation makes the aldehyde less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.
Key reactions involving the aldehyde group include:
-
Condensation Reactions: These are fundamental to the utility of this compound, leading to the formation of larger molecules with the elimination of a small molecule, typically water.
-
Schiff Base (Imine) Formation: Reaction with primary amines yields Schiff bases, which are pivotal in various biological and chemical applications.
-
Knoevenagel Condensation: Reaction with active methylene compounds, often catalyzed by a weak base, to form carbon-carbon double bonds.
-
-
Reductive Amination: A two-step process involving the initial formation of a Schiff base or an iminium ion, which is subsequently reduced to a secondary amine.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-aminobenzoic acid.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, 4-aminobenzyl alcohol.
Experimental Protocol: Schiff Base Formation with Aniline
This protocol provides a general procedure for the synthesis of an imine from this compound and aniline.
-
Preparation: Prepare equimolar solutions (e.g., 0.1 M) of this compound and aniline in anhydrous ethanol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix equal volumes of the prepared solutions.
-
Catalysis: Add a catalytic amount of glacial acetic acid (a few drops) to the mixture.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, allow the mixture to cool to room temperature. The precipitated solid product is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol and purify by recrystallization from a suitable solvent like ethanol.
Caption: General mechanism of Schiff base formation.
Reactivity of the Amino Group
The primary amino group in this compound is nucleophilic and can participate in a variety of reactions. Its reactivity is a key feature in the synthesis of azo dyes and various heterocyclic compounds.
Key reactions involving the amino group include:
-
Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. These salts are highly versatile intermediates.
-
Coupling Reactions: The resulting diazonium salt can react with activated aromatic compounds (like phenols and anilines) to form azo compounds, which are often intensely colored and used as dyes.
-
Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reaction with Carbonyl Dichloride: This reaction leads to the formation of 4-formylphenyl isocyanate, a useful synthetic intermediate.
Experimental Protocol: Diazotization of this compound
This protocol outlines the general steps for the diazotization of this compound.
-
Dissolution: Dissolve this compound in a mixture of a strong acid (e.g., hydrochloric acid) and water.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stirring: Continue stirring the mixture at 0-5 °C for a short period (e.g., 15-30 minutes) after the addition is complete to ensure full conversion to the diazonium salt.
-
Usage: The resulting diazonium salt solution is typically used immediately in a subsequent coupling reaction without isolation.
References
The Genesis of a Versatile Building Block: A Technical Guide to the Historical Development and Discovery of Aminobenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminobenzaldehydes, a class of aromatic compounds bearing both an amino and a formyl group, represent a cornerstone in the edifice of modern organic synthesis. Their unique bifunctionality allows for a diverse array of chemical transformations, making them invaluable precursors in the synthesis of pharmaceuticals, dyes, and other fine chemicals. This technical guide provides an in-depth exploration of the historical development and discovery of the three key isomers: 2-aminobenzaldehyde, 3-aminobenzaldehyde, and 4-aminobenzaldehyde. We will delve into their initial syntheses, the evolution of preparative methods, and provide detailed experimental protocols for key historical preparations, supplemented with quantitative data and visual representations of their synthetic lineage.
The Dawn of Discovery: Unveiling the Aminobenzaldehyde Isomers
The latter half of the 19th century, a period of fervent activity in the burgeoning field of organic chemistry, witnessed the first successful syntheses of the aminobenzaldehyde isomers. These discoveries were intrinsically linked to the exploration of aromatic chemistry and the reduction of nitroaromatics, a technology that was revolutionizing the synthesis of anilines and their derivatives.
2-Aminobenzaldehyde: A Friedländer Legacy
The history of 2-aminobenzaldehyde (or o-aminobenzaldehyde) is directly connected to the seminal work of German chemist Paul Friedländer. In 1882, while investigating the condensation reactions of aromatic amines and carbonyl compounds, Friedländer reported the synthesis of 2-aminobenzaldehyde. His work, published in the journal Chemische Berichte, described the preparation of this compound and its subsequent use in the now-famous Friedländer synthesis of quinolines[1]. This reaction, the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, became a fundamental method for the construction of the quinoline ring system.
The earliest preparative methods for 2-aminobenzaldehyde involved the reduction of 2-nitrobenzaldehyde. A common approach utilized iron filings or ferrous sulfate in an acidic or ammoniacal solution[2]. These methods, while effective, often suffered from issues of product instability, as 2-aminobenzaldehyde is prone to self-condensation.
This compound: From Dyestuffs to Pharmaceuticals
The discovery of this compound (p-aminobenzaldehyde) is rooted in the burgeoning synthetic dye industry of the late 19th century. A German patent filed by J.R. Geigy AG in 1896 described a method for the preparation of p-aminobenzaldehyde from p-nitrotoluene[3]. This process involved the reaction of p-nitrotoluene with sodium polysulfide in an alkaline solution. This method provided a commercially viable route to the para isomer, which would later become a crucial intermediate in the synthesis of various dyes and pharmaceuticals.
3-Aminobenzaldehyde: The Meta Counterpart
The first reported synthesis of 3-aminobenzaldehyde (m-aminobenzaldehyde) is less definitively documented than its ortho and para isomers. However, early 20th-century literature describes its preparation through the reduction of 3-nitrobenzaldehyde. Methods analogous to those used for the other isomers, such as reduction with iron or tin in the presence of acid, were employed. A 1924 patent outlines a process for the production of m-aminobenzaldehyde by the reduction of the bisulfite compound of m-nitrobenzaldehyde with iron and hydrochloric acid[4][5].
Evolution of Synthetic Methodologies
The initial syntheses of aminobenzaldehydes, while groundbreaking, were often characterized by modest yields and challenging purifications. Over the subsequent decades, significant efforts were dedicated to refining these methods, leading to more efficient, scalable, and environmentally benign processes.
The primary route to aminobenzaldehydes has historically been the reduction of the corresponding nitrobenzaldehydes. A variety of reducing agents have been employed, each with its own advantages and limitations.
-
Metal/Acid Reductions: The use of metals like iron, tin, or zinc in acidic media was a common early method. While effective, these reactions often required large excesses of metal and produced significant amounts of metallic waste.
-
Sulfide Reductions: Sodium sulfide and polysulfides proved particularly useful for the synthesis of this compound from 4-nitrotoluene, as they could selectively reduce the nitro group while simultaneously oxidizing the methyl group to an aldehyde.
-
Catalytic Hydrogenation: The advent of catalytic hydrogenation provided a cleaner and more efficient alternative. The reduction of nitrobenzaldehydes over catalysts such as Raney nickel or palladium on carbon became a preferred method, especially for laboratory-scale preparations.
More contemporary methods continue to be developed, focusing on improved selectivity, milder reaction conditions, and the use of more sustainable reagents.
Quantitative Data Summary
The following tables summarize key quantitative data for the historical and evolved synthesis of aminobenzaldehyde isomers.
| Isomer | Precursor | Reducing Agent/Reagents | Year | Reported Yield (%) | Melting Point (°C) | Reference |
| 2-Aminobenzaldehyde | 2-Nitrobenzaldehyde | Ferrous sulfate, Ammonia | 1948 | 57-65 | 38-39 | --INVALID-LINK-- |
| 2-Nitrobenzaldehyde | Iron, Hydrochloric acid | 2012 | 87-89 | 32-34 | --INVALID-LINK-- | |
| 3-Aminobenzaldehyde | 3-Nitrobenzaldehyde | Iron, Hydrochloric acid (via bisulfite) | 1924 | - | 28-30 | U.S. Patent 1,499,761 |
| 3-Nitrobenzaldehyde Dimethyl Acetal | Raney Nickel, H₂ | 1955 | 67-78 (of acetal) | - | --INVALID-LINK-- | |
| This compound | 4-Nitrotoluene | Sodium polysulfide | 1944 | 40-50 | 68-70 | --INVALID-LINK-- |
| 4-Nitrotoluene | Sodium sulfide, Sulfur, Sodium hydroxide | 1957 | ~97 | - | U.S. Patent 2,795,614 |
Detailed Experimental Protocols
The following are detailed experimental protocols for the synthesis of each aminobenzaldehyde isomer, adapted from historical and well-established literature.
Synthesis of 2-Aminobenzaldehyde by Reduction of 2-Nitrobenzaldehyde
This procedure is adapted from Organic Syntheses, Coll. Vol. 3, p. 56 (1955); Vol. 28, p. 11 (1948).
Materials:
-
2-Nitrobenzaldehyde (6.0 g, 0.04 mole)
-
Ferrous sulfate heptahydrate (105 g, 0.38 mole)
-
Concentrated ammonium hydroxide (55 mL)
-
Concentrated hydrochloric acid (0.5 mL)
-
Water
-
Sodium chloride
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
A 1-L three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
In the flask, a solution of ferrous sulfate heptahydrate (105 g) in water (175 mL) is prepared, and concentrated hydrochloric acid (0.5 mL) is added.
-
The 2-nitrobenzaldehyde (6.0 g) is added to the stirred solution.
-
The mixture is heated on a steam bath to 90°C.
-
Concentrated ammonium hydroxide (25 mL) is added in one portion, followed by three 10-mL portions at 2-minute intervals.
-
The reaction mixture is stirred and heated for an additional 8-10 minutes.
-
The reaction mixture is immediately subjected to steam distillation.
-
The first 250 mL of the distillate is collected and saturated with sodium chloride. The solution is cooled to 5°C to crystallize the product.
-
The solid is collected by filtration, washed with cold water, and dried. This yields 2.72–3.11 g (57–65%) of 2-aminobenzaldehyde with a melting point of 38–39°C.
-
The second 250 mL of distillate is collected, saturated with sodium chloride, and extracted with ether. The ether extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield an additional 0.6–1.0 g of product.
Synthesis of 3-Aminobenzaldehyde Dimethylacetal by Catalytic Hydrogenation
This procedure for the protected form of 3-aminobenzaldehyde is adapted from Organic Syntheses, Coll. Vol. 3, p. 59 (1955); Vol. 29, p. 8 (1949). The free aldehyde is unstable and is typically generated from the acetal immediately before use.
Materials:
-
3-Nitrobenzaldehyde dimethylacetal (295 g, 1.5 moles)
-
Anhydrous methanol (250 mL)
-
Raney nickel catalyst (1 tablespoon)
-
Hydrogen gas
Procedure:
-
A 1-L steel bomb is charged with 3-nitrobenzaldehyde dimethylacetal (295 g), anhydrous methanol (250 mL), and Raney nickel catalyst.
-
The bomb is sealed and pressurized with hydrogen to approximately 1000 psi.
-
The bomb is heated to about 40°C, and then the shaker is started. The temperature will rise to about 70-80°C due to the exothermic reaction. The temperature should be maintained below 85°C.
-
The bomb is refilled with hydrogen as needed until the theoretical amount is absorbed (approximately 1.5 hours).
-
After cooling and venting the bomb, the contents are filtered to remove the catalyst.
-
The methanol is removed from the filtrate by distillation.
-
The resulting crude m-aminobenzaldehyde dimethylacetal is purified by vacuum distillation. The product is a light-yellow liquid boiling at 123–124°C/4 mm Hg. The yield is 168–196 g (67–78%).
Synthesis of this compound from 4-Nitrotoluene
This procedure is adapted from Organic Syntheses, Coll. Vol. 2, p. 31 (1943); Vol. 18, p. 1 (1938).
Materials:
-
Sodium sulfide nonahydrate (30 g, 0.125 mole)
-
Sulfur (15 g, 0.47 g-atom)
-
Sodium hydroxide (27 g, 0.67 mole)
-
4-Nitrotoluene (50 g, 0.36 mole)
-
95% Ethanol (300 mL)
-
Water
Procedure:
-
In a 1-L beaker, a solution of sodium sulfide nonahydrate (30 g), sulfur (15 g), and sodium hydroxide (27 g) in 600 mL of water is heated on a steam bath for 15-20 minutes with stirring to form a sodium polysulfide solution.
-
This solution is poured into a 2-L round-bottomed flask containing a hot solution of 4-nitrotoluene (50 g) in 300 mL of 95% ethanol.
-
The mixture is refluxed for 3 hours.
-
The resulting deep red solution is rapidly steam distilled to remove ethanol and by-product p-toluidine.
-
The residue in the distillation flask is diluted with boiling water to a volume of 500-600 mL and then rapidly chilled in an ice bath with vigorous shaking to induce crystallization.
-
The golden-yellow crystals of this compound are collected by filtration, washed with ice water, and dried in a vacuum desiccator over potassium hydroxide.
-
The yield is 18–22 g (40–50%) of this compound with a melting point of 68–70°C.
Visualizing the Historical Trajectory
To better illustrate the historical development and synthetic evolution of aminobenzaldehydes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: A timeline illustrating the key discovery milestones of the aminobenzaldehyde isomers.
Caption: The evolution of synthetic routes to aminobenzaldehydes.
Conclusion
The discovery and subsequent development of synthetic routes to the aminobenzaldehydes represent a significant chapter in the history of organic chemistry. From their initial preparations in the late 19th century, driven by the demands of the dyestuff industry and fundamental academic curiosity, these versatile compounds have become indispensable tools for the modern chemist. The evolution of their synthesis, from harsh metal-based reductions to more refined catalytic methods, mirrors the broader progress of chemical science towards greater efficiency, selectivity, and sustainability. For researchers and professionals in drug development, a thorough understanding of the history and synthetic nuances of these foundational building blocks remains as crucial as ever for the innovation of new medicines and materials.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2795614A - Method of making para-aminobenzaldehyde - Google Patents [patents.google.com]
- 4. US1499761A - Production of m-amino-benzaldehyde - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Schiff Bases Using 4-Aminobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 4-aminobenzaldehyde. It includes methodologies for synthesis and characterization, along with a summary of their potential applications in medicinal chemistry, supported by relevant data.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone. The unique reactivity of the imine group and the structural diversity achievable by varying the amine and aldehyde precursors make Schiff bases valuable scaffolds in drug discovery and materials science. This compound serves as a unique building block, possessing both an amine for Schiff base formation and an aldehyde group for further functionalization, opening avenues for the synthesis of complex molecules.
Schiff bases derived from aromatic aldehydes often exhibit significant biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of different substituents on the reacting aldehyde or amine can modulate these activities, allowing for the fine-tuning of their therapeutic potential.
Synthesis of Schiff Bases
The synthesis of Schiff bases from this compound typically involves a condensation reaction with a substituted aniline or other primary amine. The reaction is often catalyzed by a few drops of acid and carried out in a suitable solvent, such as ethanol or methanol, under reflux.
General Reaction Scheme
The general reaction for the synthesis of a Schiff base from this compound and a primary amine (R-NH₂) is depicted below.
Caption: General synthesis of a Schiff base from this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-(((4-Nitrophenyl)imino)methyl)benzaldehyde
This protocol describes the synthesis of a Schiff base from this compound and 4-nitroaniline.
Materials:
-
This compound
-
4-Nitroaniline
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol.
-
To this solution, add 0.01 mol of 4-nitroaniline.
-
Add 2-3 drops of glacial acetic acid to the mixture as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator.
-
Determine the yield and characterize the product using appropriate spectroscopic methods.
Characterization Data
The synthesized Schiff bases are typically characterized by their melting point and spectroscopic data.
| Compound | Method | Data |
| Schiff bases from substituted benzaldehydes | Melting Point | 75-205°C[1] |
| FTIR (cm⁻¹) | ||
| C=N (imine) | 1573 - 1654[3] | |
| C-H (aromatic) | ~3020 | |
| ¹H NMR (δ, ppm) | ||
| -CH=N- (azomethine proton) | 8.32 - 9.44 | |
| Aromatic protons | 6.68 - 8.57 | |
| ¹³C NMR (δ, ppm) | ||
| -C=N- (azomethine carbon) | 158.72 - 163.47 | |
| Aromatic carbons | 114.12 - 152.51 |
Applications in Drug Development
Schiff bases derived from this compound have shown promising potential in various therapeutic areas, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
The antimicrobial activity of Schiff bases is often evaluated by determining the zone of inhibition against various bacterial strains.
| Schiff Base Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| From Benzaldehyde | E. coli | 7 - 12 | |
| S. aureus | 8 - 13 | ||
| From Anisaldehyde | E. coli | - | |
| From 4-Nitrobenzaldehyde | E. coli | 7 | |
| S. aureus | 7 - 15 | ||
| From Cinnamaldehyde | E. coli | 7 - 9 |
Anticancer Activity
The anticancer potential of these compounds is typically assessed by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Schiff Base Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Azo-Schiff base | HeLa | 120.0 | |
| MCF-7 | 140.8 | ||
| Quinazolinone-triazole hybrid | MCF-7 | 38.38 |
Experimental and Logical Workflows
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of Schiff bases.
Caption: Workflow for Schiff base synthesis and characterization.
Logical Relationship for Drug Discovery Application
The potential of a synthesized Schiff base as a drug candidate can be evaluated through a series of biological assays.
Caption: Drug discovery workflow for Schiff bases.
References
Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Aminobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of azo dyes utilizing 4-aminobenzaldehyde as a key precursor. Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (-N=N-). The versatility in the choice of coupling components allows for the synthesis of a wide spectrum of colors, making them valuable in various fields, including textiles, printing, and biomedical research.
Overview of the Synthesis Pathway
The synthesis of azo dyes from this compound is a two-step process:
-
Diazotization: this compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a highly reactive diazonium salt.
-
Azo Coupling: The diazonium salt solution is then added to a solution of a coupling component, which is an electron-rich aromatic compound such as a phenol or a naphthol. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the stable azo dye.
Experimental Protocols
The following protocols are based on established laboratory procedures for the synthesis of monoazo disperse dyes.[1][2]
Protocol 1: Diazotization of this compound
This procedure outlines the formation of the diazonium salt of this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Distilled Water
-
Ice bath
Procedure:
-
In a beaker, prepare a solution of this compound (0.02 mol). For example, add 2.42 g of this compound to a mixture of 24 cm³ of acetic acid and 6 cm³ of water.[1]
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.5 g, 0.02 mol) in 10 cm³ of water and cool it to 0-5 °C.[1]
-
Slowly add the cold sodium nitrite solution to the stirred this compound solution. Immediately after, add 10 cm³ of concentrated hydrochloric acid, ensuring the temperature is maintained at or below 5 °C.[1]
-
Continue stirring the mixture for 15 minutes in the ice bath.
-
To remove any excess nitrous acid, add a small amount of urea (approximately 0.1 g) until the solution no longer gives a positive test with starch-iodide paper.
-
The resulting clear solution is the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with Phenolic Compounds
This protocol describes the reaction of the prepared diazonium salt with various coupling components to form the final azo dye.
Materials:
-
Diazonium salt solution (from Protocol 2.1)
-
Coupling component (e.g., Phenol, 1-Naphthol, 2-Naphthol, Resorcinol, Phloroglucinol) (0.02 mol)
-
Sodium Hydroxide (NaOH) solution (15%)
-
Ice
-
Distilled Water
Procedure:
-
In a separate beaker, dissolve the coupling component (0.02 mol) in 15 cm³ of a 15% sodium hydroxide solution.
-
Add 200 cm³ of ice water to the coupling component solution and cool it to 0-5 °C in an ice bath.
-
With vigorous stirring, add the freshly prepared cold diazonium salt solution dropwise to the cold solution of the coupling component.
-
Maintain the temperature below 5 °C and continue stirring for 2 hours. A colored precipitate of the azo dye will form.
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the dye thoroughly with cold water until the washings are neutral.
-
Dry the purified dye in a vacuum desiccator or an oven at a suitable temperature.
Quantitative Data Summary
The following table summarizes the physical characteristics of monoazo dyes synthesized from this compound and various coupling components.
| Diazo Component | Coupling Component | Dye Color | Yield (%) | Melting Point (°C) |
| This compound | 1-Naphthol | Light Orange | 75 | 160-162 |
| This compound | 2-Naphthol | Dark Red | 80 | 178-180 |
| This compound | Resorcinol | Golden Yellow | 72 | 190-192 |
| This compound | Phloroglucinol | Brownish Yellow | 68 | 210-212 |
| This compound | Phenol | Yellow | 70 | 155-157 |
Visualization of the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of azo dyes from this compound.
Caption: General workflow for the synthesis of azo dyes.
Caption: Detailed experimental workflow for azo dye synthesis.
Applications and Significance
Azo dyes synthesized from this compound are primarily used as disperse dyes for coloring synthetic fibers like polyester. The presence of the aldehyde group can also allow these dyes to act as reactive dyes, capable of forming covalent bonds with fibers containing hydroxyl or amino groups, such as cotton and wool. This dual functionality makes them versatile for dyeing a range of fabrics. The variation of the coupling component allows for the tuning of the color and properties of the resulting dyes, which is of significant interest in the development of new colorants for various industrial and research applications.
References
Application Notes and Protocols for the Polymerization of 4-Aminobenzaldehyde for Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of conductive polymers derived from 4-aminobenzaldehyde. The methodologies focus on two primary approaches: self-polycondensation to form poly(azomethine)s and chemical oxidative polymerization to generate a polyaniline-like structure. Subsequent doping procedures to enhance electrical conductivity are also detailed.
Introduction
This compound is a versatile monomer capable of forming conjugated polymers with potential applications in conductive materials, anti-corrosion coatings, and as intermediates for pharmaceuticals and dyes.[1][2] The presence of both an amino and an aldehyde group allows for self-polycondensation, leading to the formation of poly(azomethine)s, a class of polymers known for their thermal stability and semiconducting properties.[3][4] Alternatively, the amino group can undergo oxidative polymerization, similar to aniline, to produce a polymer amenable to doping for enhanced conductivity.[5]
The electrical conductivity of polymers derived from this compound is highly dependent on the polymerization method, the resulting polymer structure, and the subsequent doping process. Undoped polymers are generally insulating, but their conductivity can be significantly increased by introducing charge carriers through doping.
Data Presentation
The following tables summarize the electrical conductivity of polymers related to or derived from this compound, as reported in the literature.
Table 1: Electrical Conductivity of Poly(azomethine)s and Related Polymers
| Polymer System | Dopant | Conductivity (S/cm) | Reference |
| Poly(azomethine)s (general range) | Undoped | ~ 10⁻⁵ | |
| Aromatic Poly(azomethine)s | Undoped | 1.9 x 10⁻⁸ - 5.1 x 10⁻⁸ | |
| Poly(azomethine-sulfone)s | Undoped | 10⁻⁷ - 10⁻⁸ | |
| Poly(p-Aminobenzaldehyde) terminated by phenylene diamine | Doped | 2.5 x 10⁻¹⁴ | |
| Oligomers of 4-aminodiphenylamine | Doped | 2.5 x 10⁻⁴ |
Table 2: Influence of Doping on the Conductivity of Poly(azomethine)s
| Polymer System | Dopant | Undoped Conductivity (S/cm) | Doped Conductivity (S/cm) | Reference |
| Poly(azomethine) P1 | HCl, I₂, p-TsOH, CSA | 1 x 10⁻⁸ | 2.6 x 10⁻⁶ (HCl) | |
| Poly(azomethine) P2 | HCl, I₂, p-TsOH, CSA | 3 x 10⁻⁹ | - |
Experimental Protocols
Protocol 1: Synthesis of Poly(azomethine) via Self-Polycondensation of this compound
This protocol describes the synthesis of a poly(azomethine) from this compound through a self-condensation reaction.
Materials:
-
This compound (98% purity or higher)
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl)
-
Methanol
-
Glacial Acetic Acid (catalyst)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add this compound (e.g., 5.0 g, 41.3 mmol) and anhydrous DMAc (e.g., 50 mL).
-
Dissolution: Stir the mixture under a gentle flow of nitrogen until the monomer is completely dissolved.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the polycondensation reaction.
-
Polymerization: Heat the reaction mixture to 80-100°C and stir for 24-48 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by an increase in the viscosity of the solution.
-
Precipitation and Washing: After the reaction is complete, cool the solution to room temperature. Pour the viscous polymer solution into a beaker containing methanol (e.g., 500 mL) with vigorous stirring to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and catalyst.
-
Drying: Dry the polymer in a vacuum oven at 60-80°C for 24 hours. The final product should be a yellow to orange powder.
Protocol 2: Synthesis of Conductive Polymer via Chemical Oxidative Polymerization of this compound
This protocol is adapted from the general procedure for the oxidative polymerization of aniline and its derivatives.
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1 M Hydrochloric acid (HCl) solution
-
Methanol
-
Acetone
-
Deionized water
-
Ice bath
Procedure:
-
Monomer Solution: Dissolve this compound (e.g., 2.42 g, 20 mmol) in 100 mL of 1 M HCl in a beaker. Stir until a clear solution is obtained and cool the beaker in an ice bath to 0-5°C.
-
Oxidant Solution: In a separate beaker, dissolve ammonium persulfate (e.g., 5.7 g, 25 mmol) in 50 mL of 1 M HCl. Cool this solution in the ice bath as well.
-
Polymerization: Slowly add the oxidant solution dropwise to the monomer solution with constant stirring. The reaction mixture will gradually change color, eventually forming a dark precipitate.
-
Reaction Time: Continue stirring the reaction mixture in the ice bath for 2-4 hours to ensure complete polymerization.
-
Isolation and Washing: Filter the precipitate and wash it sequentially with deionized water, 1 M HCl, methanol, and acetone until the filtrate becomes colorless.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60°C for 24 hours.
Protocol 3: Doping of the Polymer with Iodine
This protocol describes the p-type doping of the synthesized polymer with iodine to increase its electrical conductivity.
Materials:
-
Synthesized polymer powder (from Protocol 3.1 or 3.2)
-
Iodine (I₂) crystals
-
Chloroform or another suitable organic solvent
-
Glass desiccator
Procedure:
-
Polymer Film Preparation: Prepare a thin film of the polymer by dissolving a small amount of the polymer powder in a suitable solvent (e.g., NMP, DMAc) and casting it onto a glass slide. Dry the film under vacuum. Alternatively, press the polymer powder into a pellet using a hydraulic press.
-
Doping Chamber: Place a small amount of iodine crystals at the bottom of a glass desiccator to create an iodine vapor environment.
-
Doping Process: Place the polymer film or pellet on a platform inside the desiccator. Seal the desiccator and allow the polymer to be exposed to the iodine vapor at room temperature. The doping time can vary from a few hours to several days, depending on the desired level of conductivity. The polymer will typically darken in color as it becomes doped.
-
Post-Doping Treatment: After the desired doping time, remove the polymer sample from the desiccator and allow any excess, non-complexed iodine to sublime off the surface in a well-ventilated area or under a gentle stream of inert gas.
Protocol 4: Measurement of Electrical Conductivity
The electrical conductivity of the doped polymer film or pellet can be measured using a four-point probe or a two-point probe method.
Materials and Equipment:
-
Doped polymer film or pellet
-
Four-point probe or two-point probe setup
-
Source measure unit (SMU) or a combination of a power supply and a multimeter
-
Silver paste for making electrical contacts (for the two-point probe method)
Procedure (Four-Point Probe Method):
-
Sample Preparation: Ensure the polymer film or pellet has a uniform thickness.
-
Measurement: Place the four-point probe head onto the surface of the sample. Apply a constant current (I) through the outer two probes and measure the voltage (V) across the inner two probes.
-
Calculation: The sheet resistance (Rs) can be calculated using the formula: Rs = (π/ln(2)) * (V/I) ≈ 4.532 * (V/I).
-
Conductivity: The bulk conductivity (σ) is then calculated by dividing the sheet resistance by the thickness (t) of the sample: σ = 1 / (Rs * t).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, processing, and characterization of conductive polymers from this compound.
Caption: Logical relationship of p-type doping of a conjugated polymer with iodine, leading to enhanced conductivity.
References
- 1. Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Impact of the Liquid Crystal Order of Poly(azomethine-sulfone)s on the Semiconducting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical oxidative polymerization of aminodiphenylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Aminobenzaldehyde as a Corrosion Inhibitor for Steel
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 4-Aminobenzaldehyde as a corrosion inhibitor for steel. The information is compiled from scientific literature and is intended to guide researchers in evaluating its efficacy and understanding its mechanism of action.
Introduction
Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. Organic compounds containing heteroatoms (such as nitrogen and oxygen) and aromatic rings are effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective layer. This compound, with its primary amine and aldehyde functional groups attached to a benzene ring, is a promising candidate for corrosion inhibition. This document outlines the methodologies to assess its performance.
Mechanism of Corrosion Inhibition
The corrosion inhibition of steel by this compound is primarily attributed to its adsorption on the metal surface. This process can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Covalent bonding between the lone pair of electrons of the nitrogen and oxygen atoms in the this compound molecule and the vacant d-orbitals of iron atoms on the steel surface.
The aromatic ring can also contribute to the adsorption through π-electron interactions with the metal surface. The adsorbed this compound molecules form a protective barrier that isolates the steel from the corrosive environment, thereby inhibiting both anodic (iron dissolution) and cathodic (hydrogen evolution) reactions.[1]
Caption: Proposed mechanism of this compound adsorption on steel.
Experimental Protocols
Detailed protocols for key experiments to evaluate the corrosion inhibition performance of this compound are provided below.
This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.
Objective: To determine the corrosion rate of steel in the presence and absence of this compound and to calculate the inhibitor's efficiency.
Materials and Equipment:
-
Steel coupons of known dimensions
-
Abrasive papers (e.g., 120 to 1200 grit)
-
Analytical balance (accuracy ±0.1 mg)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Acetone and distilled water for cleaning
-
Water bath or thermostat for temperature control
-
Glass hooks and beakers
Procedure:
-
Coupon Preparation: Mechanically polish the steel coupons with a series of abrasive papers, starting from a coarse grit and moving to a fine one, to achieve a smooth, mirror-like surface.[2]
-
Cleaning: Degrease the polished coupons by washing with acetone, followed by rinsing with distilled water, and then dry them thoroughly.
-
Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Immersion: Suspend the coupons in beakers containing the corrosive solution without (blank) and with various concentrations of this compound using glass hooks. Ensure the coupons are fully immersed.
-
Exposure: Maintain the beakers at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 24 hours).
-
Final Weighing: After the immersion period, retrieve the coupons, gently clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, dry, and weigh them again to get the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * t * ρ), where A is the surface area of the coupon (cm²), t is the immersion time (hours), and ρ is the density of steel (g/cm³).
-
Inhibition Efficiency (η%): η% = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Caption: Workflow for the weight loss corrosion test.
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor type.
Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa and βc) to understand the inhibition mechanism.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: steel coupon; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum mesh)
-
Corrosive medium with and without this compound
Procedure:
-
Electrode Preparation: Prepare the steel working electrode as described in the weight loss method, leaving a specific surface area exposed to the electrolyte.
-
Cell Setup: Assemble the three-electrode cell with the steel coupon as the working electrode, the reference electrode, and the counter electrode immersed in the test solution.
-
Stabilization: Allow the system to stabilize by immersing the working electrode in the solution for a certain period (e.g., 30 minutes) until a stable open-circuit potential (OCP) is achieved.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[3]
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the applied potential (E).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the intersection of the anodic and cathodic Tafel slopes.
-
Calculate the Inhibition Efficiency (η%) : η% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100.
-
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, offering insights into the protective film's properties.
Objective: To evaluate the charge transfer resistance (R_ct) and double-layer capacitance (C_dl) to understand the inhibitor's adsorption and the formation of a protective layer.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (same as for potentiodynamic polarization)
-
Corrosive medium with and without this compound
Procedure:
-
Cell Setup and Stabilization: Prepare and set up the electrochemical cell as for the potentiodynamic polarization measurement and allow the OCP to stabilize.
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).
-
Model the data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculate the Inhibition Efficiency (η%) : η% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison. Below are examples of how to present the data. (Note: The following data are representative examples based on studies of structurally similar compounds and are for illustrative purposes).
Table 1: Weight Loss Data for Steel in 1 M HCl with this compound (24h immersion at 298 K)
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (η%) |
| Blank | 150.2 | 12.5 | - |
| 0.1 | 45.1 | 3.7 | 70.4 |
| 0.5 | 22.5 | 1.9 | 84.8 |
| 1.0 | 12.0 | 1.0 | 92.0 |
| 2.0 | 7.5 | 0.6 | 95.2 |
Table 2: Potentiodynamic Polarization Parameters for Steel in 1 M HCl with this compound
| Inhibitor Concentration (mM) | E_corr (mV vs. Ag/AgCl) | i_corr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (η%) |
| Blank | -480 | 550 | 75 | 120 | - |
| 0.1 | -470 | 154 | 78 | 115 | 72.0 |
| 0.5 | -465 | 77 | 80 | 112 | 86.0 |
| 1.0 | -460 | 41 | 82 | 110 | 92.5 |
| 2.0 | -455 | 25 | 85 | 108 | 95.5 |
Table 3: Electrochemical Impedance Spectroscopy Parameters for Steel in 1 M HCl with this compound
| Inhibitor Concentration (mM) | R_s (Ω cm²) | R_ct (Ω cm²) | C_dl (µF/cm²) | n | Inhibition Efficiency (η%) |
| Blank | 1.5 | 50 | 120 | 0.85 | - |
| 0.1 | 1.6 | 180 | 85 | 0.88 | 72.2 |
| 0.5 | 1.5 | 350 | 60 | 0.90 | 85.7 |
| 1.0 | 1.7 | 680 | 45 | 0.92 | 92.6 |
| 2.0 | 1.6 | 1150 | 30 | 0.94 | 95.7 |
Quantum Chemical Calculations
Quantum chemical calculations using Density Functional Theory (DFT) can provide theoretical insights into the inhibitor-metal interaction. Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment can be correlated with the inhibition efficiency. A higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower E_LUMO value suggests a higher ability to accept electrons from the metal. A small energy gap generally correlates with higher inhibition efficiency.
Conclusion
This compound shows potential as an effective corrosion inhibitor for steel in acidic environments. The provided protocols for weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy are standard methods to quantify its performance. The proposed mechanism involves the adsorption of the inhibitor molecule onto the steel surface, forming a protective barrier. Further research, including surface analysis techniques (e.g., SEM, AFM, XPS) and quantum chemical calculations, can provide a more comprehensive understanding of its inhibition characteristics.
References
Application Notes: 4-Aminobenzaldehyde as a Versatile Precursor in Pharmaceutical Synthesis
Introduction
4-Aminobenzaldehyde (also known as p-aminobenzaldehyde) is a valuable and versatile building block in organic and medicinal chemistry.[1][2] Its structure, featuring a benzene ring substituted with both an amino (-NH2) and an aldehyde (-CHO) group, allows it to participate in a wide array of chemical transformations.[1][3] These reactive sites make it an essential precursor for the synthesis of diverse molecular scaffolds, particularly in the development of new pharmaceutical agents.[4] This document outlines key synthetic applications, detailed experimental protocols, and data related to the use of this compound in pharmaceutical research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 556-18-3 | |
| Molecular Formula | C₇H₇NO | |
| Molecular Weight | 121.14 g/mol | |
| Appearance | Yellow to brown crystalline solid | |
| Melting Point | 68-70 °C | |
| Solubility | Soluble in alcohol, ether, and benzene; almost insoluble in water | |
| SMILES | C1=CC(=CC=C1C=O)N | |
| InChIKey | VATYWCRQDJIRAI-UHFFFAOYSA-N |
Key Synthetic Applications in Pharmaceutical Chemistry
The dual functionality of this compound is key to its utility. The aldehyde group readily participates in condensation and nucleophilic addition reactions, while the amino group serves as a nucleophile or a site for substitution.
-
Schiff Base (Imine) Formation : The reaction between the aldehyde group of this compound and a primary amine is a cornerstone of its chemistry, forming a C=N double bond characteristic of Schiff bases or imines. These imine derivatives are not only important intermediates but also exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.
-
Reductive Amination : This powerful reaction converts the carbonyl group into an amine via an intermediate imine. It is one of the most widely used methods for forming C-N bonds in the pharmaceutical industry. The process typically involves the initial formation of a Schiff base, which is then reduced in situ to a more stable secondary or tertiary amine, a common functional group in many drug molecules.
-
Synthesis of Heterocyclic Compounds : this compound is a precursor for synthesizing various heterocyclic structures, such as quinolines and benzofuroxans, which are prominent in many biologically active compounds.
Case Study: Synthesis of Bioactive Compounds
Derivatives of this compound have shown significant potential as therapeutic agents. Schiff bases synthesized from 4-(dimethylamino)benzaldehyde and various amines have demonstrated antibacterial activity. Similarly, other derivatives have been investigated for their anticancer properties, with some showing high selectivity towards cancer cell lines compared to normal cells.
For instance, the synthesis of Nifurtimox, a drug used to treat Chagas disease, involves the condensation of an aldehyde (5-nitrofurfural) with an N-aminoheterocycle. This highlights the industrial relevance of the Schiff base formation reaction in producing complex pharmaceutical agents.
| Compound Class | Biological Activity | Target/Mechanism (if known) | Reference |
| α-Aminophosphonates (from Schiff base) | Anticancer (Breast Carcinoma) | Inhibition of thymidylate synthase | |
| Benzofuroxan Derivatives | Anticancer (Glioblastoma, Cervical) | Cell cycle arrest at G0/G1 phase | |
| Schiff Bases (from 4-(dimethylamino)benzaldehyde) | Antibacterial (Gram +/-) | Not specified | |
| This compound-derived compounds | Potential Antibiotic | Theorized to disrupt bacterial cell walls |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates from this compound.
Protocol 1: General Synthesis of a Schiff Base (Imine) from this compound
This protocol describes the condensation reaction between this compound and a primary amine to yield a Schiff base.
Materials:
-
This compound
-
An appropriate primary amine (e.g., aniline, benzylamine)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (as catalyst)
-
Beaker, Round-bottom flask, Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.
-
In a separate beaker, dissolve 10 mmol of the selected primary amine in 20 mL of absolute ethanol.
-
Add the amine solution to the this compound solution dropwise while stirring.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to precipitate the Schiff base product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven or desiccator.
-
Characterize the final product using techniques such as FT-IR (look for C=N stretch around 1615-1640 cm⁻¹ and disappearance of C=O and N-H stretches of starting materials), ¹H-NMR, and melting point determination.
Protocol 2: Reductive Amination of a this compound-derived Schiff Base
This protocol details the reduction of the imine bond formed in Protocol 1 to a stable secondary amine using sodium borohydride.
Materials:
-
Schiff base (from Protocol 1)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Distilled water
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Beaker, Erlenmeyer flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend or dissolve 10 mmol of the Schiff base in 50 mL of methanol in an Erlenmeyer flask.
-
Place the flask in an ice bath and stir the mixture.
-
Slowly add 15 mmol (1.5 equivalents) of sodium borohydride (NaBH₄) to the mixture in small portions over 15-20 minutes. Caution: NaBH₄ reacts with methanol to produce hydrogen gas; ensure proper ventilation.
-
After the addition is complete, remove the flask from the ice bath and stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting imine has been consumed.
-
Quench the reaction by slowly adding 20 mL of distilled water.
-
Remove the methanol from the mixture using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract the product three times with 30 mL portions of diethyl ether or ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude secondary amine product.
-
If necessary, purify the product further by column chromatography or recrystallization.
-
Characterize the final product using FT-IR (disappearance of C=N stretch) and ¹H-NMR (appearance of new signals corresponding to the -CH-NH- group).
| Reducing Agent | Key Characteristics | Common Solvents | Reference |
| Sodium Borohydride (NaBH₄) | Can also reduce aldehydes/ketones. Add after imine formation is complete. | Methanol, Ethanol | |
| Sodium Cyanoborohydride (NaCNBH₃) | Selective for imines in the presence of carbonyls. Water-stable. | Methanol | |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective. Water-sensitive. Good for one-pot reactions. | Dichloromethane (DCM), Dichloroethane (DCE), THF |
Conclusion
This compound remains a compound of high interest in pharmaceutical synthesis due to its accessible reactive sites and versatility. The straightforward formation of Schiff bases and their subsequent conversion to stable amines via reductive amination provides a reliable and efficient route to a vast library of compounds. These derivatives have demonstrated significant potential as anticancer, antimicrobial, and antiprotozoal agents, making this compound a critical starting material for the discovery and development of novel therapeutics. The protocols and data presented here serve as a guide for researchers leveraging this important chemical precursor in their synthetic endeavors.
References
Application Notes and Protocols for Condensation Reactions with 4-Aminobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for condensation reactions involving 4-Aminobenzaldehyde, a versatile building block in organic synthesis. The presence of both an amino and an aldehyde group allows for its participation in a variety of condensation reactions, leading to the formation of diverse molecular architectures with significant potential in medicinal chemistry and materials science.[1] The primary focus of these notes will be on three key transformations: Schiff base formation, Knoevenagel condensation, and Claisen-Schmidt condensation.
Introduction to Condensation Reactions
Condensation reactions are a class of organic reactions where two molecules combine to form a larger molecule, accompanied by the elimination of a small molecule, typically water. This compound is an ideal substrate for such reactions due to its bifunctional nature. The resulting products, including imines (Schiff bases) and α,β-unsaturated compounds, are valuable intermediates in the synthesis of pharmaceuticals, dyes, and functional polymers.[1]
I. Schiff Base Formation
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2] In the context of this compound, the reaction can proceed via the aldehyde functionality reacting with a primary amine. These compounds and their metal complexes exhibit a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.[3]
Experimental Protocol: Synthesis of a Schiff Base from this compound and Aniline
Materials and Reagents:
-
This compound
-
Aniline
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beakers and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.21 g (10 mmol) of this compound in 30 mL of absolute ethanol.
-
To this solution, add 0.93 g (10 mmol) of aniline.
-
Add a few drops (approximately 0.2 mL) of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out of the solution should be collected by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
The purified Schiff base can be obtained by recrystallization from ethanol.
-
Dry the final product in a vacuum oven.
Quantitative Data for Schiff Base Formation (Analogous Reactions)
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Aminobenzoic Acid | 3-Nitrobenzaldehyde | Glacial Acetic Acid | Acetonitrile | 24 h (RT) | High (not specified) | [4] |
| 4-Aminobenzoic Acid | 4-Hydroxybenzaldehyde | Glacial Acetic Acid | Ethanol | 24 h (Reflux) | 30 | |
| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Various Benzaldehydes | None | Ethanol | Not Specified | 53-95 | |
| 4-(Dimethylamino)benzaldehyde | Various Amines | Not Specified | Not Specified | Not Specified | Not Specified |
II. Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration. This reaction is a powerful tool for carbon-carbon bond formation and leads to the synthesis of α,β-unsaturated compounds.
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
Materials and Reagents:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask, add 1.21 g (10 mmol) of this compound and 0.66 g (10 mmol) of malononitrile.
-
Add 20 mL of ethanol to the flask and stir the mixture until the solids are dissolved.
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30-60 minutes. The reaction is typically rapid, and the product may precipitate out of the solution.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
Recrystallize the product from ethanol to obtain the purified compound.
-
Dry the final product under vacuum.
Quantitative Data for Knoevenagel Condensation (Analogous Reactions)
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Amino-functionalized frameworks | Ethanol | 5 min (RT) | High (not specified) | |
| Various Benzaldehydes | Malononitrile | Ammonium Bicarbonate | Solvent-free | 2 h (90-140°C) | Good to Excellent | |
| Aromatic Aldehydes | Malononitrile | CTMAB | Water | 3-60 min (Reflux) | 89-95 |
III. Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (or ketone) and another carbonyl compound that can form an enolate. When an aromatic aldehyde like this compound is reacted with a ketone, it results in the formation of an α,β-unsaturated ketone.
Experimental Protocol: Claisen-Schmidt Condensation of this compound with Acetone
Materials and Reagents:
-
This compound
-
Acetone
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (10%)
-
Test tube or small flask
-
Magnetic stirrer and stir bar (optional)
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a test tube or small flask, dissolve 1.21 g (10 mmol) of this compound in 5 mL of 95% ethanol.
-
Add 0.29 g (5 mmol) of acetone to the solution.
-
While stirring, slowly add 2 mL of 10% aqueous sodium hydroxide solution.
-
Continue stirring the mixture at room temperature for 30 minutes. A precipitate should form during this time.
-
Cool the mixture in an ice bath for 10-15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water to remove any remaining NaOH.
-
Recrystallize the crude product from a suitable solvent, such as ethanol.
-
Dry the purified product.
Quantitative Data for Claisen-Schmidt Condensation (Analogous Reactions)
| Aldehyde | Ketone | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Acetone | NaOH | Ethanol/Water | 30 min (RT) | Not specified | |
| Substituted Benzaldehydes | Cycloalkanones | NaOH (solid) | Solvent-free (grinding) | Not specified | 96-98 | |
| Benzaldehyde | Acetone | NaOH | Cyclohexane/Water | 4 h (25°C) | 96 |
Visualizations
Experimental Workflow for Condensation Reactions
Caption: General experimental workflow for condensation reactions.
PI3K/Akt/mTOR Signaling Pathway Inhibition by a Schiff Base Derivative
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Application in Drug Discovery
The products derived from the condensation reactions of this compound are of significant interest in drug discovery. For instance, the Schiff bases of 4-aminophenol have demonstrated antibacterial and antidiabetic activities. Furthermore, the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival, is a key target in cancer therapy. Schiff base derivatives have been investigated as potential inhibitors of kinases within this pathway, such as Akt. The structural motif of this compound can serve as a scaffold for the design of novel kinase inhibitors. The amino group can provide a key interaction point within the kinase active site, and modifications to the rest of the molecule can be used to modulate binding affinity and selectivity.
References
Application Notes and Protocols: 4-Aminobenzaldehyde as a Linker in Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Aminobenzaldehyde in the synthesis and functionalization of Metal-Organic Frameworks (MOFs). The primary application discussed is the post-synthetic modification of amino-functionalized MOFs to introduce imine (Schiff base) functionalities, which can enhance properties for applications such as drug delivery, catalysis, and sensing.
Introduction
This compound serves as a versatile building block in the field of MOF chemistry. While not typically used as a primary linker in the de novo synthesis of MOFs due to the potential for self-condensation, it is extensively employed in the post-synthetic modification (PSM) of existing MOFs. This approach allows for the precise introduction of aldehyde functionalities onto the MOF backbone. The most common strategy involves the reaction of the aldehyde group of this compound with the free amino groups present on the linkers of pre-synthesized MOFs, such as UiO-66-NH2 and IRMOF-3, to form stable imine (Schiff base) linkages.[1][2] This functionalization can alter the MOF's porosity, surface chemistry, and functionality, making it suitable for a range of applications, particularly in the biomedical field.[3][4]
Key Applications
The introduction of the this compound moiety via Schiff base formation can impart several advantageous properties to MOFs:
-
Drug Delivery: The modified pores can be tailored for specific drug molecules, and the imine bond can be designed to be cleavable under specific physiological conditions (e.g., changes in pH), enabling controlled drug release.[5]
-
Catalysis: The functionalized pores can act as catalytic sites for various organic transformations.
-
Sensing: The imine group can act as a recognition site for specific analytes, leading to changes in the MOF's physical properties (e.g., fluorescence) upon binding.
-
Adsorption: The modified surface chemistry can enhance the selective adsorption of gases or pollutants.
Quantitative Data Summary
The following tables summarize key quantitative data for the parent amino-functionalized MOFs and the expected changes upon modification with this compound. Note that specific data for this compound-modified MOFs can vary depending on the degree of functionalization and the specific experimental conditions.
Table 1: Physicochemical Properties of Parent and Functionalized MOFs
| MOF | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Reference |
| UiO-66-NH₂ | 2-Aminoterephthalic acid | 704 - 1180 | 0.52 - 0.71 | ~10 | |
| UiO-66-NH-CH=Ph-NH₂ | Post-modified with this compound | Data not available | Data not available | Data not available | |
| IRMOF-3 | 2-Amino-1,4-benzenedicarboxylate | ~900 - 1200 | ~0.5 | ~8.7 | |
| IRMOF-3-NH-CH=Ph-NH₂ | Post-modified with this compound | Data not available | Data not available | Data not available |
Table 2: Drug Loading and Release Data
| MOF Carrier | Drug | Drug Loading Capacity (wt%) | Release Conditions | Reference |
| UiO-66-NH₂ | Doxorubicin | ~12 | pH-responsive | |
| UiO-66-NH-CH=Ph-NH₂ | Not specified | Data not available | Data not available | |
| IRMOF-3 | Doxorubicin | ~15-20 | pH-responsive | |
| IRMOF-3-NH-CH=Ph-NH₂ | Not specified | Data not available | Data not available |
Experimental Protocols
Protocol 1: Synthesis of Amino-Functionalized MOFs (Parent MOFs)
1.1 Synthesis of UiO-66-NH₂
This protocol is a representative solvothermal method.
-
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Aminoterephthalic acid (H₂N-BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, concentrated)
-
-
Procedure:
-
In a screw-cap vial, dissolve ZrCl₄ (e.g., 0.233 g, 1.0 mmol) in a mixture of DMF (e.g., 10 mL) and concentrated HCl (e.g., 0.16 mL).
-
In a separate vial, dissolve 2-aminoterephthalic acid (e.g., 0.181 g, 1.0 mmol) in DMF (e.g., 10 mL).
-
Combine the two solutions in a Teflon-lined autoclave.
-
Heat the autoclave in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, collect the crystalline product by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF and then with a volatile solvent like ethanol or acetone to remove unreacted precursors and residual DMF.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
-
1.2 Synthesis of IRMOF-3
This protocol is a representative solvothermal method.
-
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-Amino-1,4-benzenedicarboxylic acid (H₂N-BDC)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Zn(NO₃)₂·6H₂O (e.g., 10 mmol) and H₂N-BDC (e.g., 5 mmol) in separate portions of DMF.
-
Stir each solution for approximately 30 minutes.
-
Mix the two solutions and stir for another 30 minutes.
-
Transfer the resulting solution to a sealed reaction vessel.
-
Heat the vessel in an oven at a temperature between 100-120 °C for 18-24 hours.
-
After cooling, collect the yellow crystals by filtration.
-
Wash the crystals with DMF and then exchange the solvent with a more volatile solvent like chloroform or methanol.
-
Dry the product under vacuum to obtain activated IRMOF-3.
-
Protocol 2: Post-Synthetic Modification with this compound
This protocol describes the Schiff base condensation reaction on an amino-functionalized MOF.
-
Materials:
-
Activated amino-functionalized MOF (e.g., UiO-66-NH₂ or IRMOF-3)
-
This compound
-
Anhydrous solvent (e.g., ethanol, methanol, or chloroform)
-
Acid catalyst (optional, e.g., a few drops of acetic acid)
-
-
Procedure:
-
Suspend the activated amino-functionalized MOF (e.g., 100 mg) in the anhydrous solvent (e.g., 20 mL) in a round-bottom flask.
-
Add an excess of this compound (e.g., 5-10 molar equivalents relative to the amino groups in the MOF).
-
If desired, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature or reflux for 24-72 hours. The reaction progress can be monitored by techniques like FT-IR spectroscopy by observing the appearance of the C=N stretching band.
-
After the reaction, collect the solid product by centrifugation or filtration.
-
Wash the product extensively with the reaction solvent to remove unreacted this compound and the catalyst.
-
Wash with a volatile solvent (e.g., acetone) and dry under vacuum.
-
Protocol 3: Characterization of the Modified MOF
-
Powder X-ray Diffraction (PXRD): To confirm the retention of the crystalline structure after post-synthetic modification.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of the imine bond (C=N stretching vibration typically appears around 1600-1650 cm⁻¹) and the disappearance or reduction of the N-H bending vibration of the primary amine.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified MOF.
-
Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the specific surface area, pore volume, and pore size distribution of the modified MOF.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Digestion of the MOF in an acidic solution (e.g., D₂SO₄/DMSO-d₆) allows for the characterization of the modified linker by ¹H NMR.
Protocol 4: In Vitro Drug Loading and Release Study
-
Drug Loading:
-
Disperse a known amount of the activated this compound-modified MOF in a solution of the desired drug in a suitable solvent.
-
Stir the mixture for a specified period (e.g., 24 hours) to allow for drug encapsulation within the MOF pores.
-
Collect the drug-loaded MOF by centrifugation and wash with the solvent to remove surface-adsorbed drug molecules.
-
The amount of loaded drug can be quantified by measuring the concentration of the drug in the supernatant using techniques like UV-Vis spectroscopy or HPLC.
-
-
Drug Release:
-
Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).
-
At predetermined time intervals, take an aliquot of the release medium and replace it with fresh medium.
-
Analyze the concentration of the released drug in the aliquots using a suitable analytical method.
-
Visualizations
Caption: Workflow for synthesis, modification, and application of this compound functionalized MOFs.
Signaling Pathways and Biological Mechanisms
The biological activity of MOFs functionalized with Schiff bases derived from this compound is an emerging area of research. While specific signaling pathways for these particular MOFs are not yet well-elucidated in the literature, the general mechanisms of action for Schiff base-containing compounds and drug-delivering MOFs can be considered.
Schiff bases are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The imine group is often crucial for their biological function, potentially through interactions with biological macromolecules like proteins and DNA. In the context of drug delivery, the MOF primarily acts as a carrier to protect the drug, enhance its solubility, and control its release. The release mechanism is often triggered by the physiological environment, such as the lower pH found in tumor microenvironments or within endosomes, which can lead to the hydrolysis of the imine bond and subsequent release of the drug and the modified linker.
Caption: Hypothesized mechanism for pH-triggered drug release from a this compound-modified MOF.
References
- 1. Isoreticular Metal-Organic Framework-3 (IRMOF-3): From Experimental Preparation, Functionalized Modification to Practical Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Aminobenzaldehyde in Fluorescence Quenching Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence quenching is a fundamental process that results in a decrease in the fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule. This phenomenon is a powerful tool in biochemical and biophysical research, enabling the study of molecular accessibility, binding interactions, and conformational changes in macromolecules. 4-Aminobenzaldehyde is an aromatic aldehyde that can act as an efficient quencher for various fluorophores. Its utility stems from its chemical structure, which allows it to participate in processes that deactivate the excited state of fluorescent molecules. These application notes provide a comprehensive overview of the principles and a detailed protocol for utilizing this compound in fluorescence quenching experiments.
Principles of Fluorescence Quenching
Fluorescence quenching can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching. Both mechanisms require molecular contact between the fluorophore and the quencher.[1] Distinguishing between these two pathways is crucial for the correct interpretation of experimental data.
-
Dynamic (Collisional) Quenching: This occurs when an excited-state fluorophore collides with a quencher molecule.[1] The collision provides a non-radiative pathway for the fluorophore to return to its ground state, thus decreasing fluorescence intensity without altering the fluorophore's absorption spectrum. The rate of dynamic quenching is dependent on the diffusion of the quencher and therefore increases with temperature.[1]
-
Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[1] This complex reduces the population of excitable fluorophores, leading to a decrease in fluorescence intensity. Since this complex can be destabilized by heat, static quenching typically decreases with increasing temperature.[1]
The Stern-Volmer equation is the cornerstone of quenching analysis and is used to describe the relationship between fluorescence intensity and quencher concentration:
F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₐτ₀[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant, which indicates the sensitivity of the fluorophore to the quencher.
-
kₐ is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
A linear plot of F₀/F versus [Q] is indicative of a single quenching mechanism (either static or dynamic).
| Feature | Dynamic Quenching | Static Quenching |
| Mechanism | Collisional deactivation of the excited state. | Formation of a non-fluorescent ground-state complex. |
| Effect on Lifetime (τ) | Decreases. | Unchanged. |
| Effect of Temperature | Quenching increases with temperature. | Quenching decreases with temperature. |
| Absorption Spectrum | Unchanged. | May be altered due to complex formation. |
| Stern-Volmer Plot | Linear. | Linear (often shows upward curvature at high concentrations). |
Application of this compound as a Quencher
This compound has been effectively used as a quencher in studies involving polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. In one such application, the fluorescence of phenanthrene in an anionic micellar system of sodium dodecyl sulphate (SDS) was quenched by a series of aldehydes, including this compound. This approach was developed into a sensitive and selective method for the determination of these aldehydes.
The efficiency of quenching by different aldehydes was compared, providing a basis for the selective detection of specific aldehydes.
Quantitative Data
The following table summarizes the relative quenching efficiencies for phenanthrene in a 0.02 mol L⁻¹ SDS micellar system. The Stern-Volmer constant (Kₛᵥ) reflects the sensitivity of the method, with a higher Kₛᵥ indicating more efficient quenching.
| Quencher (Aldehyde) | Relative Quenching Efficiency Order |
| 2,6-dichlorobenzaldehyde | 1 (Most Efficient) |
| 4-dimethylaminobenzaldehyde | 2 |
| This compound | 3 |
| 4-nitrobenzaldehyde | 4 |
| 2-chlorobenzaldehyde | 5 |
| benzaldehyde | 6 |
| 2-methoxybenzaldehyde | 7 (Least Efficient) |
| Data derived from a study on phenanthrene fluorescence quenching by selected aldehydes. |
Diagrams
Caption: Mechanisms of Dynamic and Static Fluorescence Quenching.
Caption: Workflow for a typical fluorescence quenching experiment.
Experimental Protocol
This protocol outlines the steps for determining the fluorescence quenching of a fluorophore (e.g., phenanthrene) by this compound.
A. Materials and Reagents
-
Fluorophore (e.g., Phenanthrene)
-
Quencher: this compound
-
High-purity solvent (e.g., Ethanol, or an aqueous buffer system like 0.02 M SDS for PAHs)
-
Volumetric flasks (e.g., 10 mL or 25 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
B. Preparation of Solutions
-
Fluorophore Stock Solution (e.g., 1 x 10⁻⁴ M Phenanthrene):
-
Accurately weigh the required amount of phenanthrene.
-
Dissolve in the chosen solvent (e.g., ethanol or SDS solution) in a volumetric flask to achieve the final desired concentration.
-
Store protected from light.
-
-
Quencher Stock Solution (e.g., 1 x 10⁻² M this compound):
-
Accurately weigh the required amount of this compound.
-
Dissolve in the same solvent used for the fluorophore in a volumetric flask.
-
Note: Ensure the quencher is fully dissolved. Gentle warming or sonication may be required.
-
C. Instrumentation Setup (Fluorescence Spectrophotometer)
-
Turn on the spectrophotometer and allow the lamp to stabilize (typically 15-30 minutes).
-
Determine the optimal excitation (λ_ex) and emission (λ_em) wavelengths for the fluorophore in the chosen solvent by running excitation and emission scans on a diluted sample of the fluorophore stock solution. For phenanthrene, a λ_ex of ~250 nm can be used.
-
Set the excitation and emission slit widths. Start with 5 nm for both and adjust as needed to obtain a strong signal without saturating the detector.
D. Data Acquisition
-
Prepare a series of sample solutions:
-
Label a set of volumetric flasks (e.g., 8 flasks for a blank, F₀, and 6 quencher concentrations).
-
To each flask (except the blank), add a constant volume of the fluorophore stock solution to achieve the same final concentration in all samples (e.g., 1 x 10⁻⁶ M).
-
Using a micropipette, add increasing volumes of the this compound stock solution to the flasks to create a concentration series (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2 mM).
-
Dilute all flasks to the final volume with the solvent. Mix thoroughly.
-
-
Measure Fluorescence Intensities:
-
Use the solvent (or buffer) as a blank to zero the instrument.
-
Measure the fluorescence intensity of the fluorophore solution containing no quencher. This is your F₀ value. Record the peak intensity at the determined λ_em.
-
Measure the fluorescence intensity (F ) for each sample containing increasing concentrations of this compound.
-
Ensure the solution is equilibrated and free of bubbles before each measurement.
-
E. Data Analysis
-
Correct for Inner Filter Effects (if necessary): If the quencher absorbs light at the excitation or emission wavelength, a correction may be needed. This is typically required for higher quencher concentrations.
-
Construct the Stern-Volmer Plot:
-
Calculate the ratio F₀/F for each quencher concentration [Q].
-
Plot F₀/F on the y-axis versus [Q] on the x-axis.
-
-
Determine the Stern-Volmer Constant (Kₛᵥ):
-
Perform a linear regression on the plotted data.
-
The slope of the line is equal to the Stern-Volmer constant, Kₛᵥ.
-
-
Calculate the Bimolecular Quenching Constant (kₐ):
-
If the fluorescence lifetime of the fluorophore (τ₀) is known, calculate kₐ using the formula: kₐ = Kₛᵥ / τ₀ .
-
The value of kₐ can provide insight into the quenching mechanism. For diffusion-controlled dynamic quenching in aqueous solutions, kₐ is typically on the order of 10¹⁰ M⁻¹s⁻¹. Values significantly higher than this may suggest a static quenching component.
-
References
Application Notes and Protocols: 4-Aminobenzaldehyde Derivatives for Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, enabling technologies such as optical data storage, optical computing, and frequency conversion. Organic materials have emerged as promising candidates for NLO applications due to their large optical nonlinearities, fast response times, and the flexibility of molecular engineering to tailor their properties. Among the various organic chromophores, derivatives of 4-aminobenzaldehyde have garnered significant interest. These molecules typically feature a "push-pull" electronic structure, where the amino group (-NH₂) acts as a strong electron donor (D) and a modifiable aldehyde group can be used to introduce various electron acceptor (A) moieties, connected by a π-conjugated bridge. This intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation with high-intensity light is the fundamental origin of their significant NLO response.
This document provides detailed application notes on the design, synthesis, and characterization of this compound derivatives for NLO applications, along with specific experimental protocols for their preparation and analysis.
Molecular Design and NLO Properties
The core strategy for designing efficient second-order NLO materials based on this compound is the creation of a strong Donor-π-Acceptor (D-π-A) system. The inherent amino group serves as the donor. The nonlinear optical response can be enhanced by:
-
Strengthening the Acceptor Group: Condensation of the aldehyde group with various aromatic amines or active methylene compounds can introduce potent electron-withdrawing groups.
-
Extending the π-Conjugated Bridge: Increasing the length and efficiency of the conjugated system connecting the donor and acceptor enhances the intramolecular charge transfer, leading to higher hyperpolarizability.
-
Modifying the Donor Group: While this compound provides a primary amino group, derivatives like 4-(dimethylamino)benzaldehyde offer stronger donor capabilities.
The primary figure of merit for second-order NLO materials at the molecular level is the first hyperpolarizability (β). Macroscopically, the second-harmonic generation (SHG) efficiency, often measured relative to a standard like Potassium Dihydrogen Phosphate (KDP) or urea, is a key performance indicator.
Quantitative Data of NLO Derivatives
The following table summarizes the nonlinear optical properties of selected derivatives based on benzaldehyde and related structures.
| Compound Name | Molecular Structure | NLO Property | Measurement Technique | Reference Standard |
| 4-Aminobenzophenone (ABP) | C₁₃H₁₁NO | SHG efficiency ~15 times that of KDP and 5 times that of urea.[1] | Kurtz-Perry Powder | KDP, Urea |
| 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone (DANPH) | C₁₅H₁₆N₄O₂ | Effective nonlinear optical coefficient deff ≥ 150 pm/V.[2] Highest nonlinear optical coefficient d₁₂ = 270 pm/V.[2] | Maker Fringes | - |
| Benzaldehyde thiosemicarbazone (BTSC) monohydrate | C₈H₁₁N₃OS | SHG efficiency ~5.3 times that of KDP.[3] | Kurtz-Perry Powder | KDP |
| (2E)-1-(4-bromophenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one | C₁₆H₁₃BrOS | Third-order susceptibility (χ⁽³⁾) of the order of 10⁻¹⁴ esu.[3] | Z-scan | - |
| (2E)-3[4(methylsulfanyl) phenyl]-1-(4-nitrophenyl)prop-2-en-1-one | C₁₆H₁₃NO₃S | Third-order susceptibility (χ⁽³⁾) of the order of 10⁻¹⁴ esu. | Z-scan | - |
Experimental Protocols
Protocol 1: Synthesis of a this compound Schiff Base Derivative
This protocol describes a general method for the synthesis of a Schiff base from this compound and a substituted aniline, a common strategy for creating D-π-A NLO molecules.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-nitroaniline)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Dissolution of Reactants:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
In a separate beaker, dissolve 10 mmol of the substituted aniline (e.g., 4-nitroaniline) in 30 mL of absolute ethanol, heating gently if necessary.
-
-
Reaction Setup:
-
Add the aniline solution to the this compound solution in the round-bottom flask.
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Place a magnetic stir bar in the flask and fit it with a reflux condenser.
-
-
Reflux:
-
Heat the mixture to reflux using a heating mantle and stir continuously.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/DMF mixture) to obtain pure crystals.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at 40-50 °C for several hours.
-
Characterization: The synthesized compound should be characterized by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Protocol 2: Second-Harmonic Generation (SHG) Measurement by the Kurtz-Perry Powder Technique
This protocol outlines the semi-quantitative measurement of the SHG efficiency of a powdered sample.
Apparatus:
-
High-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm).
-
Sample holder (e.g., a micro-capillary tube).
-
Photomultiplier tube (PMT) detector.
-
Optical filters (a filter to block the fundamental laser wavelength and pass the second-harmonic wavelength, e.g., 532 nm).
-
Oscilloscope.
-
Reference material with known SHG efficiency (e.g., KDP or urea).
Procedure:
-
Sample Preparation:
-
Grind the synthesized crystalline material into a fine powder.
-
Sieve the powder to obtain a uniform particle size range. This is crucial for reproducible results.
-
Pack the powder into a sample cell (e.g., a 1 mm path length capillary tube). Ensure consistent packing density between samples.
-
-
Experimental Setup:
-
Align the pulsed laser beam to pass through the sample holder.
-
Place the optical filter between the sample and the PMT to ensure only the 532 nm second-harmonic signal is detected.
-
Position the PMT to collect the forward-scattered light from the sample.
-
-
Data Acquisition:
-
Irradiate the reference sample (e.g., KDP) with the laser beam and record the intensity of the SHG signal detected by the PMT on the oscilloscope.
-
Without changing the experimental setup, replace the reference sample with the test sample.
-
Irradiate the test sample with the same laser intensity and record the SHG signal intensity.
-
-
Analysis:
-
The SHG efficiency of the test sample is determined by comparing the intensity of its SHG signal to that of the reference material.
-
The relative SHG efficiency is calculated as: Relative SHG Efficiency = Isample / Ireference where Isample and Ireference are the peak intensities of the SHG signals from the sample and the reference, respectively.
-
Note: The Kurtz-Perry technique is a semi-quantitative screening method. For accurate determination of NLO coefficients, single crystal measurements using techniques like the Maker fringe method are required.
Visualizations
Molecular Design Strategy
Caption: D-π-A Molecular Design for NLO Materials.
Experimental Workflow
Caption: Experimental Workflow for NLO Material Development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Aminobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Aminobenzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary industrial and laboratory methods for synthesizing this compound include:
-
Reaction of p-nitrotoluene with sodium polysulfide: This is a widely used industrial method involving the simultaneous oxidation of the methyl group and reduction of the nitro group of p-nitrotoluene.[1]
-
Reduction of 4-nitrobenzaldehyde: This method involves the selective reduction of the nitro group of 4-nitrobenzaldehyde to an amine. Various reducing agents can be employed.[2][3]
-
Oxidation of 4-aminobenzyl alcohol: This method offers a route from the corresponding alcohol to the aldehyde.[4]
-
Reaction of anilines with a formylating agent: A direct approach to introduce the aldehyde group onto the aniline backbone.[5]
-
Nucleophilic aromatic substitution of 4-fluorobenzaldehyde: This method involves the displacement of a fluoride ion by an amine.
Q2: What are the main challenges and side reactions that can lower the yield of this compound?
A2: The primary challenges and side reactions that can significantly reduce the yield and purity of this compound include:
-
Polymerization/Self-Condensation: this compound is prone to self-condensation, forming polymeric Schiff's base-type tars, especially in the presence of acid or heat. This is a major cause of yield loss and purification difficulties.
-
Over-reduction or Incomplete Reaction: In the synthesis from p-nitrotoluene, incomplete reaction can leave starting material, while over-reduction can lead to the formation of p-toluidine as a significant byproduct.
-
Difficulty in Purification: The removal of polymeric byproducts and other impurities from the final product can be challenging, often requiring specific purification techniques. Standard recrystallization methods may not be effective.
-
Instability of the Product: this compound is sensitive to air and light and can degrade upon storage, which can affect the final isolated yield.
Q3: How can I minimize the formation of polymeric byproducts?
A3: To minimize polymerization, consider the following strategies:
-
Control Reaction Temperature: Avoid excessively high temperatures during the reaction and work-up.
-
Rapid Work-up: Process the reaction mixture as quickly as possible to reduce the time the product is exposed to conditions that favor polymerization.
-
Avoid Acidic Conditions: this compound is particularly unstable in acidic environments, which catalyze self-condensation. Maintain neutral or slightly basic conditions during work-up and purification.
-
Immediate Isolation and Storage: Once isolated, the product should be stored in a cool, dark, and inert atmosphere to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive reagents (e.g., old sodium sulfide).- Incorrect reaction temperature or time.- Improper stoichiometry of reagents. | - Use freshly opened or properly stored reagents.- Optimize reaction temperature and monitor the reaction progress using TLC or other analytical techniques.- Carefully check the molar ratios of all reactants. |
| Formation of a Dark, Oily Tar | - Self-condensation of this compound. | - See FAQ Q3 for minimizing polymerization.- During work-up, if a tar forms, it may be possible to decant the clear solution containing the product.- The tarry material can sometimes be treated with acetic anhydride to form the more stable p-acetamidobenzaldehyde, which can then be purified. |
| Product is Difficult to Purify | - Presence of polymeric impurities.- Contamination with starting materials or byproducts (e.g., p-toluidine). | - Avoid standard recrystallization if significant polymeric material is present.- Extraction with boiling water may help to separate the monomeric aldehyde from polymers.- Steam distillation can be used to remove volatile impurities like p-toluidine and unreacted p-nitrotoluene. |
| Isolated Product is Impure (Incorrect Melting Point) | - Residual sodium hydroxide from work-up.- Contamination with byproducts. | - Wash the crude product thoroughly with ice-cold water to remove any residual alkali.- Consider alternative purification methods such as column chromatography if feasible. |
| Yield Decreases Upon Storage | - Decomposition of the product due to air, light, or residual acid. | - Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (2-8°C). |
Quantitative Data
Table 1: Synthesis of this compound from p-Nitrotoluene with Sodium Polysulfide
| Parameter | Value | Reference |
| Starting Material | p-Nitrotoluene | |
| Reagents | Sodium sulfide nonahydrate, Sulfur, Sodium hydroxide, Ethanol | |
| Reaction Time | 3 hours | |
| Yield | 40-50% | |
| Melting Point | 68-70°C |
Table 2: Synthesis of this compound via Oxidation of 4-Aminobenzyl Alcohol
| Catalyst System | Yield | Reference |
| CuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%) in CH3CN under O2 | 85% |
Experimental Protocols
Protocol 1: Synthesis of this compound from p-Nitrotoluene
This protocol is adapted from Organic Syntheses.
Materials:
-
p-Nitrotoluene: 50 g (0.36 mole)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O): 30 g (0.125 mole)
-
Flowers of sulfur: 15 g (0.47 g atom)
-
Sodium hydroxide (pellets): 27 g (0.67 mole)
-
95% Ethanol: 300 mL
-
Distilled water: 600 mL
Procedure:
-
In a 1-L beaker, add 600 mL of distilled water, 30 g of sodium sulfide nonahydrate, 15 g of flowers of sulfur, and 27 g of sodium hydroxide pellets.
-
Heat the mixture on a steam bath for 15-20 minutes with occasional stirring to form the sodium polysulfide solution.
-
In a 2-L round-bottomed flask, prepare a hot solution of 50 g of p-nitrotoluene in 300 mL of 95% ethanol.
-
Pour the hot sodium polysulfide solution into the ethanolic solution of p-nitrotoluene.
-
Attach a reflux condenser and heat the mixture under reflux for 3 hours. The solution will turn a deep red color.
-
After reflux, rapidly steam distill the mixture to remove ethanol, p-toluidine, and any unreacted p-nitrotoluene. Collect approximately 1.5-2 L of distillate.
-
The remaining volume in the flask should be 500-600 mL. If necessary, add boiling water to reach this volume.
-
Rapidly cool the solution in an ice bath with vigorous shaking to induce crystallization.
-
After 2 hours in the ice bath, collect the golden-yellow crystals of this compound by filtration on a Büchner funnel.
-
Wash the crystals with 500 mL of ice-cold water to remove residual sodium hydroxide.
-
Dry the product in a vacuum desiccator over solid potassium hydroxide for 24 hours.
Expected Yield: 18-22 g (40-50%).
Protocol 2: Oxidation of 4-Aminobenzyl Alcohol to this compound
This protocol is based on a chemoselective oxidation method.
Materials:
-
4-Aminobenzyl alcohol (1 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
4-Dimethylaminopyridine (DMAP) (10 mol%)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (1 mol%)
-
Acetonitrile (CH₃CN) (5 mL)
-
Oxygen (balloon)
Procedure:
-
To a reaction flask, add 4-aminobenzyl alcohol (1 mmol), CuI (10 mol%), DMAP (10 mol%), and TEMPO (1 mol%).
-
Add 5 mL of acetonitrile to the flask.
-
Seal the flask and purge with oxygen, then maintain a positive pressure of oxygen with a balloon.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain pure this compound.
Expected Yield: Approximately 85%.
Visualizations
Caption: Workflow for the synthesis of this compound from p-Nitrotoluene.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple synthetic route to 4-aminobenzaldehydes from anilines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Preventing self-polymerization of 4-Aminobenzaldehyde during storage
This technical support center provides guidance on the storage, handling, and troubleshooting of 4-Aminobenzaldehyde to prevent its self-polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the cause of this compound degradation during storage?
A1: this compound is prone to self-polymerization, a reaction where individual molecules (monomers) join together to form long chains (polymers). This process is primarily a Schiff base condensation reaction. The amino group (-NH₂) of one molecule reacts with the aldehyde group (-CHO) of another molecule, forming an imine (-C=N-) linkage and eliminating a molecule of water. This process can continue, leading to the formation of yellow to brown poly(azomethine) solids.
Q2: What are the primary factors that accelerate the self-polymerization of this compound?
A2: The self-polymerization of this compound is accelerated by several factors:
-
Presence of Acid: Traces of acid can catalyze the Schiff base formation.
-
Exposure to Light: Light can provide the energy to initiate and promote the polymerization reaction.
-
Presence of Moisture: Water is a product of the condensation reaction. While the reaction is a condensation, the presence of moisture can facilitate the initial steps and potentially contribute to side reactions. Proper drying is crucial.
-
Exposure to Air (Oxygen): Oxygen can lead to oxidative side reactions, which may produce colored impurities and potentially catalyze polymerization.
-
Elevated Temperatures: Higher temperatures increase the rate of the polymerization reaction.
Q3: How can I visually identify if my this compound has started to polymerize?
A3: Fresh, pure this compound is typically a yellow crystalline powder. Signs of polymerization include:
-
A change in color from yellow to orange, brown, or the appearance of dark specks.
-
A change in the physical state, such as clumping, hardening, or the formation of a solid mass.
-
Reduced solubility in solvents where it is normally soluble (e.g., alcohol, benzene).
Q4: Are there any recommended chemical inhibitors to prevent polymerization?
A4: While specific commercial inhibitors for this compound are not commonly documented, the primary strategy for preventing polymerization is to rigorously control the storage conditions. This involves excluding the catalysts and energy sources for the reaction. Therefore, instead of adding a chemical inhibitor, the focus is on proper handling and storage protocols.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (Orange to Brown) | Initial stages of self-polymerization. | The material may still be usable for some applications, but purification is recommended for sensitive experiments. Review storage conditions to prevent further degradation. |
| Clumping or Hardening of Powder | Advanced polymerization. | The product has significantly degraded. Purification is necessary before use. If the material is completely solidified, it may be unusable. |
| Poor Solubility in Recommended Solvents | Presence of insoluble polymer. | This is a strong indicator of polymerization. The soluble monomer can be separated from the insoluble polymer through filtration after dissolving the material in a suitable solvent. |
Experimental Protocols
Protocol 1: Purification of Partially Polymerized this compound
This protocol is based on the principle of separating the soluble monomer from the insoluble polymer.
Materials:
-
Partially polymerized this compound
-
Anhydrous diethyl ether (or another suitable solvent in which the monomer is soluble and the polymer is not)
-
Filter paper and funnel
-
Rotary evaporator
-
Schlenk flask or similar glassware for inert atmosphere handling
Procedure:
-
In a fume hood, add the partially polymerized this compound to a flask.
-
Add a sufficient amount of anhydrous diethyl ether to dissolve the monomer. The insoluble polymer will remain as a solid.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Filter the mixture to separate the diethyl ether solution containing the monomer from the insoluble polymer.
-
Collect the filtrate (the diethyl ether solution).
-
Remove the diethyl ether from the filtrate using a rotary evaporator under reduced pressure and at a low temperature to recover the purified this compound.
-
Immediately transfer the purified, dry product to a clean, dry amber glass bottle.
-
Flush the bottle with an inert gas (e.g., nitrogen or argon), seal it tightly, and store it at the recommended temperature (4°C).
Protocol 2: Stability Assessment of this compound
This protocol outlines a basic method to assess the stability of a batch of this compound under specific conditions.
Materials:
-
This compound sample
-
Several small, amber glass vials with tight-fitting caps
-
Oven or incubator
-
UV lamp
-
Analytical balance
-
Spectrophotometer (optional, for more quantitative analysis)
Procedure:
-
Place a small, accurately weighed amount of this compound into several labeled amber glass vials.
-
Create different storage conditions for the vials:
-
Control: Store one vial under recommended conditions (4°C, dark, under nitrogen).
-
Elevated Temperature: Place one vial in an oven at a controlled, elevated temperature (e.g., 40°C).
-
Light Exposure: Place one vial at room temperature under a UV lamp.
-
Air Exposure: Leave one vial loosely capped at room temperature.
-
-
At regular intervals (e.g., daily or weekly), visually inspect the samples for any changes in color or physical appearance.
-
(Optional) For a more quantitative assessment, dissolve a small, known amount of the sample from each vial in a suitable solvent and measure its absorbance at a characteristic wavelength using a UV-Vis spectrophotometer. A decrease in the absorbance of the monomer peak over time indicates degradation.
Visual Guides
Self-Polymerization of this compound
Caption: Self-polymerization via Schiff base condensation.
Troubleshooting Workflow for this compound Storage
Caption: Troubleshooting guide for stored this compound.
Technical Support Center: Purification of Crude 4-Aminobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Aminobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary techniques for purifying crude this compound include column chromatography, acid-base extraction, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For highly impure mixtures, column chromatography or a chemical purification involving acid-base manipulation is often preferred.
Q2: What are the typical impurities found in crude this compound?
A2: The most significant impurities are often polymeric condensation products formed from the self-reaction of this compound molecules.[1] Other potential impurities include unreacted starting materials from the synthesis, by-products, and residual solvents.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be effectively assessed using High-Performance Liquid Chromatography (HPLC) for quantitative analysis.[2] Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of purification, such as during column chromatography.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and identify impurities.
Q4: I'm having trouble with the recrystallization of this compound. What could be the issue?
A4: this compound can be challenging to recrystallize due to its tendency to form polymeric impurities.[1] If you observe oiling out or poor crystal formation, consider the troubleshooting guide below. An alternative approach for a high-purity product involves extraction with boiling water, followed by extraction of the aqueous layer with ether, although this may result in lower recovery rates (25-30%).[1]
Q5: What are the recommended storage conditions for purified this compound?
A5: Purified this compound should be stored in a sealed container at 2-8°C to minimize degradation and polymerization.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. The rate of cooling is too fast. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. Try a different solvent or a solvent mixture. Ensure the flask is not disturbed during cooling. |
| Low Recovery | The compound is too soluble in the cold solvent. Too much solvent was used. Premature crystallization during hot filtration. | Ensure the solution is fully cooled in an ice bath before filtration. Use the minimum amount of hot solvent necessary for dissolution. Preheat the filtration apparatus to prevent premature crystallization. |
| No Crystal Formation | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound. |
| Product is still impure | Inappropriate solvent choice, leading to co-crystallization of impurities. | Select a solvent where the impurities are either very soluble or insoluble at all temperatures. Consider a different purification technique like column chromatography. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | Inappropriate solvent system (eluent). The column was not packed properly. The sample was overloaded. | Optimize the eluent system using TLC. Ensure the silica gel is packed uniformly without any cracks or air bubbles. Reduce the amount of crude material loaded onto the column. |
| Compound Stuck on Column | The eluent is not polar enough. The compound is interacting strongly with the silica gel. | Gradually increase the polarity of the eluent. For compounds with amine groups, adding a small amount of a basic modifier like triethylamine to the eluent can help. |
| Streaking of Bands | The compound is not dissolving well in the mobile phase as it moves down the column. | Ensure the crude sample is fully dissolved in a minimum amount of the initial eluent before loading. Choose a more suitable solvent system. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is particularly effective for separating N-substituted aminobenzaldehydes from non-basic impurities.
-
Suspension: Suspend the crude this compound in an aqueous medium.
-
Acidification: Acidify the suspension with a strong acid, such as hydrochloric acid, until the this compound completely dissolves. Many organic impurities will remain insoluble.
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Filtration: Filter the acidic solution to remove the water-insoluble impurities.
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Neutralization: Neutralize the filtrate with a base, such as sodium hydroxide, to a pH of approximately 7.0. This will cause the purified this compound to precipitate out of the solution.
-
Recovery: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is adapted from a procedure for a similar compound and should be optimized for this compound using TLC analysis.
-
Preparation of the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate, followed by a small percentage of methanol in ethyl acetate) to elute the this compound.
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Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
| Purification Method | Typical Recovery | Purity | Notes |
| Acid-Base Extraction | High | High | Very effective for removing non-basic impurities. |
| Column Chromatography | 70-80% | >95% | Recovery and purity are dependent on the optimization of the solvent system and proper technique. |
| Water/Ether Extraction | 25-30% | High | Recommended when a very pure product is desired and a lower yield is acceptable. |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Optimizing Schiff Base Formation with 4-Aminobenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Schiff bases using 4-Aminobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Schiff base formation with this compound?
A mildly acidic pH range of 4 to 6 is generally recommended for the synthesis of Schiff bases from this compound.[1] This is because the reaction mechanism involves two key steps: the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, and the subsequent acid-catalyzed dehydration of this intermediate to form the imine (Schiff base).[1]
-
At low pH (below 4): The amine reactant becomes protonated, which significantly reduces its nucleophilicity. This slows down or may even prevent the initial addition step, leading to low or no product formation.[1]
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At neutral or high pH (above 6): The dehydration of the carbinolamine intermediate is slow because it requires protonation of the hydroxyl group to be an effective leaving group (water). While base catalysis for this step is possible, it is generally less efficient.[1]
Q2: What is the role of a catalyst in this reaction? Should I use one?
While the reaction can proceed without a catalyst, it is often slow. The use of an acid catalyst is highly recommended to increase the reaction rate. A few drops of a weak acid like glacial acetic acid is a common and effective choice. The catalyst protonates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine. For less reactive starting materials, stronger Lewis acid catalysts may be employed, but they should be used with caution as they can promote side reactions.
Q3: Which solvent is best for Schiff base formation with this compound?
Ethanol is a commonly used and effective solvent for Schiff base synthesis, often yielding high product yields. Other protic solvents like methanol can also be used. The choice of solvent can influence the reaction rate and yield, so it may require optimization for specific substrates. In some cases, solvent-free (mechanochemical) methods can also be employed, which offer environmental benefits.
Q4: What is the ideal reaction temperature and duration?
The optimal temperature and reaction time are interdependent and depend on the specific reactants and solvent used. Reactions are often carried out at room temperature or under reflux. For instance, some studies have shown that for certain Schiff base syntheses, room temperature (25°C) is optimal, with the reaction reaching completion within 30 minutes.[2] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q5: I am observing a very low or no product yield. What are the likely causes?
Low or no yield in a Schiff base condensation is a common issue. Here are some potential causes and solutions:
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Purity of Reactants: Ensure that both the this compound and the primary amine are of high purity. Impurities can interfere with the reaction. Consider recrystallizing or chromatographing the starting materials if their purity is questionable.
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Suboptimal pH: The pH of the reaction mixture may be too high or too low. Adjust the pH to the mildly acidic range (pH 4-6) using a catalytic amount of a weak acid like glacial acetic acid.
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Presence of Water: Schiff base formation is a reversible reaction that produces water as a byproduct. If water is not removed, the equilibrium may shift back towards the reactants. Conducting the reaction in a solvent that allows for azeotropic removal of water (e.g., using a Dean-Stark apparatus with toluene) can improve yields.
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Incorrect Stoichiometry: Ensure you are using equimolar amounts (a 1:1 ratio) of the aldehyde and the amine. While a slight excess of one reagent can sometimes drive the reaction, a 1:1 ratio is the standard starting point.
Q6: My reaction seems to have stalled, with significant amounts of starting material remaining even after extended reaction times. How can I drive the reaction to completion?
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Increase Temperature: If the reaction is being conducted at room temperature, gently heating the mixture to reflux can increase the reaction rate.
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Add a Catalyst: If you are not already using a catalyst, adding a few drops of glacial acetic acid can significantly accelerate the reaction.
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Remove Water: As mentioned previously, removing the water formed during the reaction can shift the equilibrium towards the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Impure reactants. | Recrystallize or purify starting materials. |
| Suboptimal pH (too high or too low). | Adjust pH to 4-6 with a weak acid (e.g., acetic acid). | |
| Presence of excess water. | Use a Dean-Stark apparatus or a drying agent. | |
| Incorrect stoichiometry. | Ensure a 1:1 molar ratio of aldehyde to amine. | |
| Reaction Stalls | Insufficient activation energy. | Increase the reaction temperature (reflux). |
| Slow reaction kinetics. | Add a catalytic amount of a weak acid. | |
| Reversibility of the reaction. | Remove water as it is formed. | |
| Formation of Multiple Products | Impure amine with multiple reactive sites. | Verify the purity and structure of the amine. |
| Side reactions due to harsh conditions. | Use a milder catalyst or lower the reaction temperature. | |
| Product is an Oil/Difficult to Crystallize | Product is not a solid at room temperature. | Attempt purification by column chromatography. |
| Presence of impurities. | Try different recrystallization solvents or solvent mixtures. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of various parameters on the yield and reaction time for Schiff base formation. Note that the optimal conditions can vary depending on the specific amine used in the reaction with this compound.
| Parameter | Condition | Effect on Yield | Effect on Reaction Time | Reference |
| pH | < 4 | Low | Slow | |
| 4 - 6 | High (Optimal) | Fast | ||
| > 6 | Moderate to Low | Slow | ||
| Catalyst | None | Lower | Slower | |
| Acetic Acid (catalytic) | Higher | Faster | ||
| Lewis Acids | Potentially Higher | Potentially Faster | ||
| Solvent | Ethanol | High | Moderate | |
| Methanol | High | Moderate | ||
| Water | Good (Green Chemistry) | Can be fast | ||
| Toluene (with Dean-Stark) | Very High | Moderate | ||
| Temperature | Room Temperature (25°C) | Can be high | Can be fast (e.g., 30 min) | |
| Reflux (e.g., 70-80°C) | Generally high | Faster |
Experimental Protocols
General Protocol for Schiff Base Synthesis with this compound
This protocol provides a standard starting point for the condensation of this compound with a primary amine.
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Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.
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Amine Addition: To this solution, add an equimolar amount of the desired primary amine (1.0 equivalent).
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Catalyst Addition (Optional but Recommended): Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the mixture.
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Reaction: Equip the flask with a condenser and stir the mixture at room temperature or heat to reflux for a specified time (e.g., 3-6 hours).
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Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the Schiff base indicate reaction progression.
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Isolation: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
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Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or chloroform.
Visualizations
Caption: Experimental workflow for Schiff base synthesis.
Caption: Simplified mechanism of Schiff base formation.
References
Navigating the Nuances of 4-Aminobenzaldehyde: A Technical Guide to Overcoming Solubility Challenges
Technical Support Center
For researchers, scientists, and professionals in drug development, the manipulation of chemical compounds is a daily dance with the laws of physical chemistry. Among the vast repertoire of reagents, 4-Aminobenzaldehyde stands out for its utility as a versatile building block in the synthesis of pharmaceuticals and other complex molecules. However, its seemingly straightforward structure belies a common experimental hurdle: solubility. This technical support guide provides a comprehensive resource for troubleshooting and overcoming the solubility issues of this compound in various reaction media, ensuring your research proceeds without delay.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a yellow crystalline solid that is generally soluble in polar organic solvents such as alcohols (methanol, ethanol), and some non-polar solvents like benzene and ether.[1][2] It exhibits sparing or poor solubility in water.[1][2] Its solubility profile is significantly influenced by the pH of the medium due to the presence of a basic amino group.[3]
Q2: I'm observing a solid that won't dissolve even in solvents where it's reported to be soluble. What could be the issue?
One of the key challenges with this compound is its propensity to polymerize, especially in the presence of acid, heat, or light. This can result in an insoluble material that might be mistaken for the un-dissolved starting material. If you are facing unexpected insolubility, consider the possibility of polymerization. It is advisable to use fresh, high-purity this compound and store it under cool, dark, and inert conditions.
Q3: Can I use heat to increase the solubility of this compound?
While gentle warming can aid in dissolution, excessive heat should be avoided. As mentioned, heat can promote the polymerization of this compound, leading to the formation of insoluble byproducts. If heating is necessary, it should be done cautiously and for the shortest possible duration.
Q4: How does pH affect the solubility of this compound?
The amino group in this compound is basic and can be protonated under acidic conditions to form a more soluble ammonium salt. Therefore, adjusting the pH of the reaction medium to the acidic range can significantly enhance its solubility in aqueous or protic solvents.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Initial Solvent Selection
For non-aqueous reactions, begin by selecting a solvent in which this compound is known to be soluble.
Recommended Solvents:
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Methanol
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Ethanol
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Dimethyl Sulfoxide (DMSO)
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N,N-Dimethylformamide (DMF)
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Tetrahydrofuran (THF)
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Benzene
Issue: Compound fails to dissolve in the chosen organic solvent at room temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Notes |
| Water | Room | Sparingly soluble/Insoluble | Solubility increases with decreasing pH. |
| Methanol | Room | Soluble (at least 0.2) | A solution of 0.2 g in 100 mL has been reported. |
| Ethanol | Room | Soluble | Generally cited as a good solvent. |
| Benzene | Room | Soluble | A known solvent for this compound. |
| Ether | Room | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Room | ~1.33 | Can be increased with warming and acidification to pH 2 with HCl. Another source reports ~0.2 g/100mL. |
Experimental Protocols
Protocol 1: Dissolution using a Co-Solvent System
This method is suitable for reactions where a single solvent does not provide adequate solubility but is otherwise compatible with the reaction chemistry.
Objective: To dissolve this compound for a subsequent reaction.
Materials:
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This compound
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Primary solvent (e.g., a less polar solvent required by the reaction)
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Co-solvent (e.g., a more polar solvent in which this compound is highly soluble, like DMSO or DMF)
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Reaction vessel with magnetic stirring
Procedure:
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To the reaction vessel, add the desired amount of this compound.
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Add the primary solvent to the vessel.
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Begin stirring the mixture at room temperature.
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Slowly add the co-solvent dropwise until the this compound is fully dissolved.
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Note: It is crucial to use the minimum amount of co-solvent necessary to achieve dissolution, as it may affect the reaction kinetics or outcome.
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Proceed with the addition of other reagents as required by your reaction protocol.
Protocol 2: pH Adjustment for Enhanced Solubility in Protic Media
This protocol is designed for reactions conducted in protic solvents where the formation of an ammonium salt is acceptable and will not interfere with the subsequent chemical transformations.
Objective: To dissolve this compound in a protic solvent by forming its hydrochloride salt.
Materials:
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This compound
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Protic solvent (e.g., water, ethanol, or a mixture)
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Aqueous Hydrochloric Acid (HCl), 1 M
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Magnetic stirrer and pH meter (optional, but recommended)
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Reaction vessel
Procedure:
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Suspend the this compound in the chosen protic solvent in the reaction vessel.
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While stirring, add 1 M HCl dropwise to the suspension.
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Monitor the dissolution of the solid. Continue adding HCl until all the solid has dissolved.
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If the reaction is sensitive to excess acid, you can monitor the pH and add acid until a target pH (e.g., 2-3) is reached and the solid is dissolved.
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Once dissolved, the this compound hydrochloride solution is ready for use in the subsequent reaction.
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Caution: Be aware that the acidic conditions may promote polymerization if the solution is heated or allowed to stand for extended periods. Use the prepared solution promptly.
Signaling Pathway and Logical Relationship Diagram
The decision-making process for addressing solubility issues can be visualized as a logical flow, guiding the researcher to the most appropriate method.
Caption: Decision pathway for resolving this compound solubility.
References
Side reactions of 4-Aminobenzaldehyde in acidic or basic conditions
Welcome to the Technical Support Center for 4-Aminobenzaldehyde (4-AB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential side reactions of this compound in acidic and basic conditions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: this compound is susceptible to self-polymerization, particularly under acidic or basic conditions, and upon exposure to air and light.[1][2] The presence of both a nucleophilic amine group and an electrophilic aldehyde group in the same molecule makes it prone to intermolecular reactions.
Q2: What color should pure this compound be, and what does a color change indicate?
A2: Pure this compound is typically a yellow crystalline powder.[1] A darkening in color, often to a brown or reddish hue, can indicate the formation of polymeric impurities due to self-condensation or oxidation.
Q3: How should this compound be stored to minimize degradation?
A3: To ensure stability, this compound should be stored in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration (-20°C) is recommended.[2]
Troubleshooting Guides
Issue 1: Polymerization/Self-Condensation (Schiff Base Formation)
Symptoms:
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The reaction mixture becomes viscous or solidifies unexpectedly.
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The product is an insoluble, often colored, amorphous solid.
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NMR or other spectroscopic analyses show a complex mixture of polymeric species rather than the desired product.
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A significant amount of starting material is consumed, but the yield of the desired product is low.
Root Causes:
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Acidic or Basic Conditions: Both acids and bases can catalyze the nucleophilic attack of the amino group of one 4-AB molecule onto the aldehyde group of another, leading to the formation of imines (Schiff bases) and subsequent polymerization.[3]
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Elevated Temperatures: Higher reaction temperatures can accelerate the rate of polymerization.
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Prolonged Reaction Times: Leaving the reaction to proceed for extended periods can increase the extent of side reactions.
Solutions and Mitigation Strategies:
| Strategy | Description | Experimental Protocol |
| pH Control | Maintain a neutral or near-neutral pH if the desired reaction allows. The rate of Schiff base formation is often pH-dependent. | Buffer the reaction mixture using a suitable non-reactive buffer system. For example, a phosphate buffer system can be used to maintain a pH around 7. |
| Protection of Functional Groups | Temporarily protect either the amine or the aldehyde group to prevent self-reaction. | Amine Protection: React 4-AB with an appropriate protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected amine. This can be removed later under acidic conditions. Aldehyde Protection: Convert the aldehyde to an acetal by reacting with a diol (e.g., ethylene glycol) under acidic conditions. The acetal is stable to bases and can be hydrolyzed back to the aldehyde. |
| Low Temperature | Conduct the reaction at the lowest temperature at which the desired transformation proceeds at a reasonable rate. | Set up the reaction in an ice bath (0°C) or a cooling bath with a cryocooler for sub-zero temperatures. Monitor the reaction progress closely to avoid unnecessarily long reaction times. |
| Control of Stoichiometry and Addition Rate | In reactions with other reagents, add the 4-AB slowly to a solution of the other reactant. This keeps the instantaneous concentration of free 4-AB low, minimizing self-condensation. | Use a syringe pump for the slow, controlled addition of a solution of this compound to the reaction vessel. |
Issue 2: Cannizzaro Reaction
Symptoms:
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Formation of 4-aminobenzyl alcohol and 4-aminobenzoic acid as byproducts in reactions conducted under strongly basic conditions.
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The yield of the desired product is reduced, with a maximum theoretical yield of only 50% if the Cannizzaro reaction is the sole pathway.
Root Cause:
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Strong Basic Conditions: In the presence of a strong base (e.g., concentrated NaOH or KOH), this compound, which lacks α-hydrogens, can undergo a disproportionation reaction where one molecule is reduced to the corresponding alcohol and another is oxidized to the carboxylic acid.
Solutions and Mitigation Strategies:
| Strategy | Description | Experimental Protocol |
| Avoid Strong Bases | If possible, use a weaker base or a non-hydroxide base for the intended reaction. | Consider using bases like triethylamine (NEt₃), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃) if they are compatible with the desired reaction. |
| Crossed Cannizzaro Reaction | If a Cannizzaro-type reduction of 4-AB is desired, a "sacrificial" aldehyde like formaldehyde can be used, which is preferentially oxidized. | In a typical crossed Cannizzaro reaction, this compound would be treated with an excess of formaldehyde in the presence of a strong base. This would lead to the formation of 4-aminobenzyl alcohol and sodium formate. |
| Temperature Control | The Cannizzaro reaction is often promoted by higher temperatures. Running the reaction at lower temperatures can help to minimize this side reaction. | Maintain the reaction temperature at or below room temperature. Use an ice bath if necessary to control any exotherms. |
Issue 3: Aldol Condensation (in the presence of enolizable carbonyls)
Symptoms:
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Formation of β-hydroxy aldehyde/ketone or α,β-unsaturated carbonyl compounds as side products when 4-AB is reacted in the presence of another aldehyde or ketone that has α-hydrogens.
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Complex product mixture, making purification difficult.
Root Cause:
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Presence of Enolizable Carbonyls: In the presence of an acid or base, an enol or enolate can be formed from another carbonyl compound in the reaction mixture. This can then act as a nucleophile and attack the aldehyde group of this compound.
Solutions and Mitigation Strategies:
| Strategy | Description | Experimental Protocol |
| Control of Reagent Addition | Add the enolizable carbonyl compound slowly to a solution of this compound to favor the desired reaction over the aldol condensation. The optimal order of addition will depend on the desired product. | Use a syringe pump to control the addition of the enolizable component. This keeps its concentration low and minimizes self-condensation or reaction with 4-AB if it is not the intended pathway. |
| Choice of Catalyst | The choice of acid or base catalyst can influence the relative rates of the desired reaction and the aldol condensation. | For base-catalyzed reactions, a weaker base may favor the desired reaction. For acid-catalyzed reactions, a Lewis acid might offer better selectivity than a Brønsted acid. |
| Protection Strategy | If the aldol condensation is a significant issue, consider protecting the aldehyde group of 4-AB as an acetal before proceeding with reactions involving the amine group. | React 4-AB with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding acetal. After the subsequent reaction steps, the acetal can be deprotected using aqueous acid. |
Data and Mechanisms
Table 1: Summary of Potential Side Reactions of this compound
| Side Reaction | Conditions | Major Side Products |
| Polymerization (Schiff Base) | Acidic or Basic | Poly(azomethine)s |
| Cannizzaro Reaction | Strong Base (e.g., conc. KOH) | 4-Aminobenzyl alcohol, 4-Aminobenzoic acid |
| Aldol Condensation | Acidic or Basic (with enolizable carbonyl) | β-Hydroxy carbonyls, α,β-Unsaturated carbonyls |
Diagrams of Reaction Pathways
Figure 1: General overview of side reactions of this compound under acidic and basic conditions.
Figure 2: Troubleshooting workflow for identifying potential side reactions of this compound.
References
Technical Support Center: Stabilizing 4-Aminobenzaldehyde for Long-Term Laboratory Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization, storage, and troubleshooting of 4-Aminobenzaldehyde for reliable long-term laboratory use.
Frequently Asked Questions (FAQs)
Q1: My this compound has changed color from yellow to a brownish or reddish tint. What is the cause and is it still usable?
A1: A color change in this compound, from its typical yellow crystalline powder to a darker shade, is a common indicator of degradation. This is primarily due to oxidation and/or polymerization. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, while the presence of both an amino group and an aldehyde group makes the compound prone to self-condensation or polymerization, often catalyzed by light, air (oxygen), and trace impurities.
Whether the material is still usable depends on the extent of degradation and the requirements of your experiment. For applications requiring high purity, it is recommended to purify the compound before use. A noticeable color change suggests the presence of impurities that could interfere with your reaction.
Q2: I observed solidification or clumping of my this compound, making it difficult to handle. What is happening?
A2: Solidification and clumping are often signs of polymerization. This compound can undergo self-condensation, forming Schiff base polymers, which can lead to a change in the physical state of the material.[1] This process can be accelerated by exposure to heat, light, and acidic or basic contaminants. To minimize this, always store the compound under the recommended conditions.
Q3: My reactions with this compound are giving low yields or unexpected side products. Could the quality of the aldehyde be the issue?
A3: Yes, the purity of this compound is critical for successful reactions. Degradation products, such as polymers and 4-aminobenzoic acid (from oxidation), can act as impurities that may inhibit your reaction, lead to the formation of side products, or complicate purification. If you suspect the quality of your starting material, it is advisable to perform a purity analysis (e.g., by NMR or melting point) and purify it if necessary.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Rapid Degradation Upon Opening a New Bottle
| Possible Cause | Solution |
| Exposure to Air and Moisture | This compound is sensitive to both oxygen and water. Upon opening, immediately blanket the container with an inert gas like nitrogen or argon before resealing.[2][3] |
| Improper Storage After Opening | Even brief exposure to ambient conditions can initiate degradation. After first use, ensure the container is tightly sealed and stored under the recommended conditions (see Table 1). |
| Contamination | The use of non-clean spatulas or glassware can introduce impurities that catalyze degradation. Always use clean, dry utensils and glassware when handling the compound. |
Issue 2: Inconsistent Results Between Different Batches
| Possible Cause | Solution |
| Variable Purity | The purity of this compound can vary between suppliers and even between different lots from the same supplier. It is good practice to determine the purity of a new batch before use. |
| Age of the Compound | Older batches are more likely to have degraded, even if they appear visually unchanged. If possible, use newer stock for sensitive applications. |
| Different Storage Histories | Inconsistent storage conditions can lead to varying degrees of degradation. Ensure all batches are stored under optimal and consistent conditions. |
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions and Potential Degradation of this compound
| Parameter | Recommended Condition | Reasoning & Potential Issues if Not Followed |
| Temperature | 2-8°C is commonly recommended for short to medium-term storage. For long-term storage, -20°C or -80°C is preferable.[4] | Higher temperatures accelerate both oxidation and polymerization rates. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | The presence of oxygen will lead to the oxidation of the aldehyde group to a carboxylic acid. |
| Light | Protect from light by using an amber or opaque container. | Light can catalyze polymerization and other degradation reactions. |
| Moisture | Store in a dry environment, preferably in a desiccator. | Moisture can facilitate degradation pathways and clumping. |
| Purity | Use high-purity grade for sensitive applications. | Impurities can act as catalysts for degradation. |
Experimental Protocols
Protocol 1: General Procedure for Long-Term Storage of this compound
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Preparation of the Storage Container: Use a clean, dry amber glass vial with a PTFE-lined cap.
-
Inert Atmosphere: Before transferring the this compound, flush the vial thoroughly with a gentle stream of dry nitrogen or argon gas for several minutes to displace any air.
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Transfer: Quickly transfer the desired amount of this compound into the flushed vial. Minimize the time the compound is exposed to the ambient atmosphere.
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Blanketing: Once the compound is in the vial, briefly flush the headspace with the inert gas again.
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Sealing: Tightly seal the vial with the PTFE-lined cap. For extra protection, you can wrap the cap with Parafilm®.
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Storage: Place the sealed vial in a freezer at the recommended temperature (-20°C or -80°C) and protect it from light.
Protocol 2: Purification of Aged this compound by Recrystallization
Disclaimer: This is a general guideline. The optimal solvent and conditions should be determined on a small scale first.
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Solvent Selection: Based on solubility data, a mixed solvent system is often effective. This compound is soluble in hot water and alcohols, and its solubility decreases significantly upon cooling. A mixture of ethanol and water or isopropanol and water can be a good starting point. The ideal solvent system should dissolve the compound when hot but result in poor solubility when cold.
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Dissolution: In a fume hood, place the aged this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the solid completely. If color impurities are significant, a small amount of activated charcoal can be added to the hot solution.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.
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Crystallization: Add the hot secondary solvent (e.g., water) dropwise to the hot filtrate until the solution becomes slightly cloudy (the point of saturation). Reheat the solution gently until it becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture. Dry the purified crystals under vacuum.
-
Purity Check: Determine the melting point of the recrystallized product. Pure this compound has a melting point of approximately 71-72°C. A sharp melting point close to the literature value indicates successful purification.
Visualizations
Caption: Workflow for the proper handling and storage of this compound to ensure long-term stability.
Caption: A decision tree to troubleshoot common issues encountered when using this compound.
References
Troubleshooting unexpected color changes in 4-Aminobenzaldehyde reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected color changes in reactions involving 4-Aminobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material is not the expected color. What should I do?
A1: this compound should be a yellow crystalline powder.[1][2] If it appears off-white, beige, or brownish, this may indicate the presence of impurities or degradation products.[3] It is known to be prone to polymerization, which can result in orange to brown or reddish-yellow solids.[4][5] For best results, using a purified, yellow starting material is recommended. If you suspect impurities, consider purification by recrystallization or by a process of suspension in an aqueous medium, acidification to dissolve the amine, filtration of insoluble impurities, and then neutralization to precipitate the purified this compound.
Q2: My reaction mixture turned a dark brown or reddish-brown color unexpectedly. What is the likely cause?
A2: An unexpected dark brown or reddish-brown coloration in a this compound reaction, particularly in Schiff base synthesis, is often due to the formation of polymeric side products. This compound can self-condense or polymerize, especially in the presence of acid catalysts or upon heating for extended periods. This polymerization leads to highly conjugated systems that absorb light at longer wavelengths, resulting in darker colors. Additionally, oxidation of the amino group can lead to colored impurities.
Q3: I am trying to synthesize a Schiff base, which should be yellow, but the reaction mixture remains colorless. What could be the issue?
A3: A lack of color change in a Schiff base synthesis from this compound could indicate that the reaction has not been initiated or is proceeding very slowly. Several factors could be at play:
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Incorrect pH: The pH of the reaction medium is crucial. For the condensation of an aromatic aldehyde with an aminophenol (a similar system), a neutral pH of 7 was optimal for precipitate (product) formation, while an acidic pH of 4 showed no reaction.
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Insufficient Temperature: While higher temperatures can sometimes promote side reactions, an adequate temperature is necessary to overcome the activation energy of the reaction. For some Schiff base syntheses, refluxing for several hours is required.
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Presence of Water: The formation of a Schiff base is a condensation reaction that produces water. If there is excess water in the reaction mixture, the equilibrium may not favor the product. Using a Dean-Stark apparatus or a drying agent can help to remove water and drive the reaction forward.
Q4: My reaction to form a colored azo dye with this compound is not giving the expected color intensity. How can I troubleshoot this?
A4: The formation of azo dyes is highly dependent on pH. The diazotization of this compound and the subsequent coupling reaction must be carried out under specific pH conditions to ensure the formation of the desired colored product. The stability of the resulting azo dye and its color intensity can also be pH-dependent. It is recommended to carefully control the pH of the reaction mixture according to the specific protocol for the azo dye you are synthesizing.
Data Summary
Table 1: Expected and Unexpected Colors in this compound Reactions
| Compound/Reaction Stage | Expected Color | Potential Unexpected Color | Likely Cause of Unexpected Color |
| This compound (solid) | Yellow crystalline powder | Off-white, beige, brownish | Impurities, degradation |
| Orange to brown, reddish-yellow | Polymerization | ||
| Schiff Base Synthesis | Yellow, pale yellow, orange | Dark brown, reddish-brown | Polymerization of starting material, side reactions |
| Colorless | Incorrect pH (too acidic), insufficient temperature, excess water | ||
| Azo Dye Synthesis | Varies (e.g., red) | Weak or no color | Incorrect pH for diazotization or coupling |
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base from this compound
This protocol is a general guideline for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
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This compound
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Primary amine (e.g., aniline or a substituted aniline)
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Absolute Ethanol
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Glacial Acetic Acid (catalyst)
Procedure:
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Dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Add 1.0 equivalent of the primary amine to the solution.
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Add a few drops of glacial acetic acid as a catalyst.
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Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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The Schiff base product may precipitate out of the solution upon cooling. If so, collect the crystals by filtration.
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If the product does not precipitate, the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Preparation of Ehrlich's Reagent
Ehrlich's reagent is used to detect indoles, which typically produces a purple to blue-violet color.
Materials:
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p-Dimethylaminobenzaldehyde (a derivative of this compound)
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95% Ethanol
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Concentrated Hydrochloric Acid
Procedure:
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In a clean glass container, dissolve 1.0 g of p-dimethylaminobenzaldehyde in 50 mL of 95% ethanol.
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Slowly and carefully, add 50 mL of concentrated hydrochloric acid to the solution. Caution: Always add acid to the alcohol solution slowly and with stirring in a fume hood, as the reaction is exothermic.
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Mix the solution thoroughly.
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Store the reagent in a tightly sealed, light-resistant bottle. The reagent is most effective when used fresh.
Visual Troubleshooting Guides
References
Technical Support Center: Purification of 4-Aminobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Aminobenzaldehyde. Our goal is to help you address common purity issues and provide clear protocols for purification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My this compound is a dark, oily tar instead of a yellow crystalline solid. What is it, and can it be purified?
A1: The dark, oily substance is likely composed of polymeric condensation products (Schiff's base polymers) that form from the self-condensation of this compound.[1] This is a common impurity. While direct recrystallization of this tar is often unsuccessful, you can attempt to recover the monomer.[1]
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Suggested Solution:
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Dissolve the oily tar in boiling acetic anhydride.
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Dilute the mixture with water and partially concentrate it to precipitate crude p-acetamidobenzaldehyde.
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This derivative can then be purified by dissolving it in a hot sodium bisulfite solution and fractionally precipitating the aldehyde by adding a sodium hydroxide solution.[1]
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Q2: I'm having trouble finding a suitable solvent for recrystallization. Why is that, and what are my options?
A2: Finding a suitable single solvent for the recrystallization of this compound is challenging due to the presence of polymeric impurities.[1] However, an extraction-based method can be employed.
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Suggested Solution: Liquid-Liquid Extraction
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Extract the crude this compound with boiling water until the filtrate is clear. This step aims to dissolve the monomeric this compound, leaving behind less soluble polymeric impurities.
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Extract the aqueous solution with ether to recover the purified this compound monomer.[1]
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Be aware that the recovery from this method can be low, in the range of 25-30%.
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Q3: My purified this compound has a low melting point and a broad melting range. What are the likely impurities?
A3: A low and broad melting point suggests the presence of impurities. The most common impurities in commercially available or synthetically produced this compound include:
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Polymeric condensation products: These are the most common impurities.
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Starting materials from synthesis: Depending on the synthetic route, these could include p-nitrotoluene or p-toluidine.
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Oxidation products: The aldehyde group can be oxidized to a carboxylic acid (4-aminobenzoic acid).
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Residual solvents: Solvents used in the synthesis or previous purification attempts may be present.
To improve purity, consider purification by column chromatography or an acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying commercial this compound?
A1: The primary methods for purifying this compound are:
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Extraction: A specific method involving extraction with boiling water followed by ether extraction can be effective for removing polymeric impurities, though with lower yields.
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Column Chromatography: This is a versatile technique for separating this compound from impurities with different polarities.
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Acid-Base Extraction: This method can be adapted from protocols for similar compounds to separate the basic this compound from neutral or acidic impurities.
Q2: What are the expected appearances and properties of pure this compound?
A2: Pure this compound is a yellow crystalline powder. It is soluble in alcohol and benzene but insoluble in water. It is also known to be prone to polymerization.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
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Melting Point Analysis: A sharp melting point around 71-72°C is indicative of high purity.
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Thin-Layer Chromatography (TLC): TLC can be used to quickly check for the presence of impurities. A single spot on the TLC plate suggests a higher purity.
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High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is sensitive to air and light and can polymerize over time, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. Care should also be taken to exclude any acid fumes, as they can catalyze self-condensation.
Purity Comparison of Purification Methods
| Purification Method | Typical Starting Purity | Expected Final Purity | Advantages | Disadvantages |
| Extraction (Water/Ether) | Variable, often contains polymers | Moderate to High | Effective for removing polymeric impurities. | Low recovery (25-30%). |
| Column Chromatography | Low to Moderate | High (>98%) | Can separate a wide range of impurities; high purity achievable. | More time-consuming and requires larger volumes of solvent. |
| Acid-Base Extraction | Low to Moderate | Moderate to High | Good for removing neutral and acidic impurities. | May not effectively remove other basic impurities. |
Experimental Protocols
Protocol 1: Purification by Extraction
Objective: To remove polymeric impurities from crude this compound.
Materials:
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Crude this compound
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Deionized water
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Diethyl ether
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Heating mantle and reflux condenser
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Separatory funnel
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Rotary evaporator
Methodology:
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Place the crude this compound in a round-bottom flask equipped with a reflux condenser.
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Add deionized water and heat the mixture to boiling.
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Continue to extract with boiling water until the filtrate runs clear.
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Combine all the hot aqueous extracts and allow them to cool to room temperature.
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Transfer the cooled aqueous solution to a separatory funnel.
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Extract the aqueous solution several times with diethyl ether.
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Combine the organic (ether) layers.
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Dry the combined ether extracts over anhydrous sodium sulfate.
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Filter to remove the drying agent.
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Remove the diethyl ether using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexanes (or other non-polar solvent)
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Ethyl acetate (or other polar solvent)
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Chromatography column
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Collection tubes
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TLC plates and developing chamber
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UV lamp
Methodology:
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent) and carefully load it onto the top of the silica gel column.
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Elution: Begin eluting the column with a low-polarity solvent system (e.g., 9:1 hexanes:ethyl acetate).
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Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the this compound.
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Fraction Collection: Collect fractions in test tubes.
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Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Acid-Base Extraction
Objective: To separate this compound from neutral and acidic impurities.
Materials:
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Crude this compound
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Diethyl ether (or other organic solvent)
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Hydrochloric acid (e.g., 1 M HCl)
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Sodium hydroxide (e.g., 1 M NaOH)
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Separatory funnel
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Beakers
Methodology:
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Dissolve the crude this compound in a suitable organic solvent like diethyl ether.
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Transfer the solution to a separatory funnel.
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Extract the organic solution with aqueous hydrochloric acid. The basic this compound will react to form the hydrochloride salt and move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.
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Separate the aqueous layer.
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Wash the aqueous layer with fresh diethyl ether to remove any remaining neutral impurities.
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Carefully neutralize the aqueous layer by adding sodium hydroxide solution until the pH is neutral to slightly basic. The this compound will precipitate out of the solution.
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with cold deionized water.
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Dry the purified this compound under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Scaling up the synthesis of 4-Aminobenzaldehyde for industrial applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of 4-Aminobenzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent industrial synthesis routes for this compound are:
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Reaction of p-Nitrotoluene with Sodium Polysulfide: This is a widely used method involving the simultaneous oxidation of the methyl group and reduction of the nitro group of p-nitrotoluene.[1][2][3]
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Reduction of 4-Nitrobenzaldehyde: This route involves the selective reduction of the nitro group of 4-Nitrobenzaldehyde to an amine. Common reducing agents include iron powder in the presence of an acid (e.g., HCl or acetic acid), tin(II) chloride, and catalytic hydrogenation.[4][5]
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Vilsmeier-Haack Reaction: This method involves the formylation of anilines using a Vilsmeier reagent (typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride).
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Gattermann Reaction: This reaction introduces a formyl group onto an aromatic ring, and can be adapted for the synthesis of this compound.
Q2: What are the primary impurities encountered during the synthesis of this compound?
A2: The primary impurities depend on the synthetic route:
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From p-Nitrotoluene: The main impurities are unreacted p-nitrotoluene, the byproduct p-toluidine, and polymeric condensation products of this compound with itself (Schiff's base polymers). The formation of dark, oily tars containing these polymers is a common issue.
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From 4-Nitrobenzaldehyde Reduction: Impurities can include unreacted starting material, and potentially byproducts from over-reduction, though the primary challenge is often the self-condensation of the product.
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General: Due to the presence of both an amino and an aldehyde group, this compound is prone to self-polymerization, especially in the presence of acid or heat.
Q3: How can the purity of this compound be assessed?
A3: A combination of analytical techniques is recommended for a thorough purity assessment:
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High-Performance Liquid Chromatography (HPLC): This is a primary method for quantifying the main component and non-volatile organic impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, such as residual solvents.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the product and can help identify impurities.
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Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of the key functional groups (amine and aldehyde).
Troubleshooting Guides
Route 1: Synthesis from p-Nitrotoluene and Sodium Polysulfide
This section provides troubleshooting for the synthesis of this compound from p-nitrotoluene and sodium polysulfide.
Experimental Protocol:
A typical lab-scale procedure involves heating a mixture of p-nitrotoluene with an aqueous alcoholic solution of sodium polysulfide, which is prepared from sodium sulfide, sulfur, and sodium hydroxide. The reaction is typically run at reflux for several hours. After the reaction, ethanol is removed, and the product is isolated by steam distillation to remove p-toluidine, followed by cooling and crystallization.
| Parameter | Value |
| Reactants | p-Nitrotoluene, Sodium Sulfide Nonahydrate, Sulfur, Sodium Hydroxide |
| Solvent | Ethanol/Water |
| Reaction Temperature | 80-86 °C |
| Reaction Time | 1.5 - 3 hours |
| Typical Yield | 40-50% |
Troubleshooting:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of excessive p-toluidine byproduct. - Loss of product during workup. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Optimize the ratio of sodium polysulfide to p-nitrotoluene. A mixture of Na2S4 and about two equivalents of NaOH to p-nitrotoluene has been found to be effective. - During steam distillation, ensure it is carried out rapidly to minimize product degradation. |
| Formation of a Dark, Oily Tar | - Self-condensation (polymerization) of this compound. - Presence of acidic impurities that catalyze polymerization. | - Rapidly cool the reaction mixture after steam distillation to induce crystallization and minimize the time the product is in a hot, aqueous solution. - If a tar forms, it can be separated and treated with boiling acetic anhydride to potentially recover the product as p-acetamidobenzaldehyde. - Ensure all traces of acid are excluded, as they can catalyze self-condensation. |
| Product is Difficult to Purify | - Presence of polymeric impurities. - Contamination with p-toluidine. | - A satisfactory method for recrystallization of the crude product has not been found. For higher purity, extraction with boiling water followed by extraction of the aqueous layer with ether can be attempted, though with low recovery (25-30%). - An alternative purification involves acidification of the crude product to dissolve the this compound, followed by filtration to remove insoluble impurities, and then neutralization to precipitate the purified product. - Ensure efficient steam distillation to completely remove p-toluidine. |
| Inconsistent Results | - Decomposition of sodium sulfide upon exposure to air. | - Use a freshly opened bottle of sodium sulfide nonahydrate for preparing the polysulfide solution. |
Process Workflow:
Caption: Workflow for this compound synthesis from p-nitrotoluene.
Route 2: Reduction of 4-Nitrobenzaldehyde
This section provides troubleshooting for the synthesis of this compound by reducing 4-Nitrobenzaldehyde.
Experimental Protocols:
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Catalytic Hydrogenation: 4-Nitrobenzaldehyde is dissolved in a solvent like ethanol, and a catalyst (e.g., Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere.
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Metal/Acid Reduction: 4-Nitrobenzaldehyde is treated with a metal such as iron or tin in the presence of an acid like hydrochloric acid or acetic acid.
| Parameter | Catalytic Hydrogenation | Fe/HCl Reduction |
| Reducing Agent | H2 with Pd/C catalyst | Iron powder and Hydrochloric acid |
| Solvent | Ethanol | Ethanol/Water |
| Reaction Temperature | Room Temperature | Reflux |
| Reaction Time | Typically 2-6 hours | Varies, can be lengthy |
| Typical Yield | Can be high, >90% reported with some catalysts | Generally good, but can be variable |
Troubleshooting:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | - Inactive catalyst (for hydrogenation). - Insufficient amount of reducing agent. - Low reaction temperature or short reaction time. | - Use fresh, active catalyst. Ensure proper handling to avoid deactivation. - Use a sufficient excess of the reducing agent (e.g., iron). - Increase reaction temperature (for metal/acid reduction) or reaction time and monitor by TLC/HPLC. |
| Formation of Insoluble Precipitate during Workup | - This is a common issue when making the reaction medium basic after reduction with Zn/HCl or SnCl2/HCl. - It is likely due to the self-polymerization of the this compound product. | - After the reaction is complete, filter the mixture through celite to remove the metal catalyst/salts before neutralization. - Consider using an alternative workup where the product is extracted into an organic solvent under acidic conditions, and then carefully neutralized. - The use of Fe with NH4Cl in ethanol has been suggested as a method that can ease the conversion and workup. |
| Low Purity of the Final Product | - Co-precipitation of metal hydroxides during workup. - Presence of unreacted starting material. | - Thoroughly wash the filtered product. - Purification via acidification, filtration of insolubles, and reprecipitation by neutralization can be effective. - Optimize reaction conditions to ensure complete conversion of the starting material. |
| Difficulty in Product Isolation | - The product may be soluble in the aqueous phase, especially at low pH. | - Adjust the pH carefully during extraction to maximize the partitioning of the product into the organic layer. - Use a suitable organic solvent for extraction. |
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting the reduction of 4-nitrobenzaldehyde.
Comparative Data of Synthesis Methods
| Synthesis Method | Starting Material | Typical Yield | Key Advantages | Key Disadvantages |
| Sodium Polysulfide | p-Nitrotoluene | 40-50% | - Uses relatively inexpensive starting materials. | - Moderate yield. - Formation of significant byproducts (p-toluidine). - Prone to tar formation. - Purification can be challenging. |
| Catalytic Hydrogenation | 4-Nitrobenzaldehyde | High (>90% reported) | - High yield and selectivity. - Milder reaction conditions. - Cleaner reaction profile. | - Requires specialized equipment (hydrogenator). - Catalyst cost and handling. |
| Fe/HCl Reduction | 4-Nitrobenzaldehyde | Good, but can be variable | - Inexpensive reducing agent. | - Can be a lengthy reaction. - Workup can be problematic due to iron sludge and product polymerization. |
| Vilsmeier-Haack | Aniline | High | - Direct formylation. | - The Vilsmeier reagent is thermally unstable and the reaction can be highly exothermic, posing thermal runaway risks on a large scale. - Requires careful temperature control. |
Disclaimer
The information provided in this technical support center is for guidance purposes only and should be used by qualified professionals. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The specific outcomes of any chemical synthesis can be influenced by various factors, including the purity of reagents, reaction conditions, and scale of the operation. It is recommended to perform small-scale optimization experiments before proceeding to a larger industrial scale.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of 4-Aminobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity determination of 4-Aminobenzaldehyde. The focus is on a robust, stability-indicating HPLC method, supported by detailed experimental protocols and comparative data with alternative methods.
High-Performance Liquid Chromatography (HPLC) for this compound Purity
HPLC is the principal and most effective method for quantifying the purity of this compound and detecting non-volatile impurities. A stability-indicating reversed-phase HPLC (RP-HPLC) method allows for the separation of the active pharmaceutical ingredient (API) from its potential impurities and degradation products.
Experimental Protocol: Stability-Indicating RP-HPLC
This protocol outlines a validated method for the purity analysis of this compound using a C18 column.
Instrumentation: A standard HPLC system equipped with a UV detector.
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase (a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-35 min: 80-20% B35-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 310 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies are essential. These studies intentionally stress the this compound sample to generate potential degradation products.
| Stress Condition | Methodology |
| Acidic Hydrolysis | Reflux with 0.1 M HCl at 80°C for 2 hours. |
| Basic Hydrolysis | Reflux with 0.1 M NaOH at 80°C for 2 hours. |
| Oxidative Degradation | Treat with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid drug to 105°C for 24 hours. |
| Photolytic Degradation | Expose drug solution to UV light (254 nm) for 24 hours. |
Potential Impurities and Degradation Products
The developed HPLC method should effectively separate this compound from its potential process-related impurities and degradation products.
| Impurity/Degradant | Origin | Expected Elution Profile |
| p-Nitrotoluene | Starting material in synthesis[1] | Less polar, may elute later |
| p-Toluidine | By-product of synthesis[1] | Less polar, may elute later |
| Polymeric Condensation Products | Self-condensation of this compound[1] | May be retained on the column or elute as broad peaks |
| 4-Aminobenzoic acid | Oxidation product | More polar, will elute earlier |
Visualization of Analytical Workflow
The following diagrams illustrate the workflow for the HPLC purity analysis and the relationship between different analytical techniques.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Logical Relationship of Analytical Techniques for Purity Assessment.
Comparison with Alternative Analytical Methods
While HPLC is the primary method for purity analysis, other techniques can provide complementary information.
| Feature | HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR). |
| Sample Preparation | Simple dissolution in a suitable solvent. | Derivatization may be required to increase volatility and thermal stability. | Dissolution in a deuterated solvent. |
| Specificity | High for separating non-volatile impurities and degradation products. | High, especially with mass spectrometric detection for identification of volatile impurities. | Very high for structural elucidation and can be quantitative. |
| Sensitivity | High, typically in the µg/mL to ng/mL range. | Very high, often in the pg range, for volatile analytes. | Generally lower than chromatographic methods for trace analysis, but excellent for major components. |
| Throughput | Moderate, with typical run times of 20-40 minutes per sample. | Moderate, with similar run times to HPLC. | Lower, as longer acquisition times may be needed for good signal-to-noise, especially for qNMR. |
| Application for this compound | Ideal for routine purity testing and stability studies. | Useful for identifying volatile impurities from the synthesis process. | Excellent for confirming the structure of the main component and for quantifying purity against a certified standard. |
Quantitative Data Summary
The following table presents hypothetical comparative data for the purity of three different batches of this compound as determined by HPLC and quantitative NMR (qNMR).
| Batch Number | Purity by HPLC (%) | Purity by qNMR (%) |
| Batch A | 99.5 | 99.3 |
| Batch B | 98.8 | 98.6 |
| Batch C | 99.7 | 99.6 |
Conclusion
For the comprehensive purity assessment of this compound, a stability-indicating HPLC method is the recommended primary technique due to its accuracy, precision, and ability to separate non-volatile impurities and degradation products. GC-MS and NMR spectroscopy serve as valuable complementary techniques for the identification of volatile impurities and for definitive structural confirmation and orthogonal quantitative analysis, respectively. The combination of these methods provides a robust quality control strategy for this compound in research and drug development.
References
1H NMR and 13C NMR characterization of 4-Aminobenzaldehyde
A comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-Aminobenzaldehyde is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison with structurally related aromatic aldehydes—benzaldehyde, 4-hydroxybenzaldehyde, and 4-nitrobenzaldehyde—supported by experimental data to elucidate the influence of the para-substituent on the spectral features.
NMR Spectroscopic Data Comparison
The following tables summarize the experimental 1H and 13C NMR data for this compound and its analogs in DMSO-d6. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: 1H NMR Data Comparison of Substituted Benzaldehydes in DMSO-d6
| Compound | Ar-H (ortho to CHO) (δ, mult, J, int) | Ar-H (meta to CHO) (δ, mult, J, int) | -CHO (δ, s, int) | Other Protons (δ, mult, int) |
| This compound | 7.54 (d, J=8.5, 2H)[1] | 6.66 (d, J=8.5, 2H)[1] | 8.46 (s, 1H)[1] | -NH2: 5.77 (s, 2H)[1] |
| Benzaldehyde | 7.90 (d, J=~7.7, 2H) | 7.69-7.58 (m, 3H) | 10.01 (s, 1H) | |
| 4-Hydroxybenzaldehyde | 7.78 (d, J=8.6, 2H)[2] | 6.96 (d, J=8.6, 2H) | 9.82 (s, 1H) | -OH: 10.65 (s, 1H) |
| 4-Nitrobenzaldehyde | 8.11 (d, J=~8.0, 2H) | 8.41 (d, J=~8.0, 2H) | 10.13 (s, 1H) |
Table 2: 13C NMR Data Comparison of Substituted Benzaldehydes in DMSO-d6
| Compound | C=O | C1 (ipso to CHO) | C2/C6 (ortho to CHO) | C3/C5 (meta to CHO) | C4 (para to CHO) |
| This compound | 160.25 | 121.99 | 130.20 | 113.97 | 152.10 |
| Benzaldehyde | 193.0 | 136.2 | 129.4 | 129.1 | 134.5 |
| 4-Hydroxybenzaldehyde | 191.4 | 128.9 | 132.6 | 116.3 | 163.8 |
| 4-Nitrobenzaldehyde | 192.3 | 140.0 | 130.6 | 124.2 | 150.6 |
Experimental Protocols
A general methodology for the acquisition of 1H and 13C NMR spectra for small organic molecules like this compound is provided below.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample for 1H NMR (20-50 mg for 13C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6).
-
Gently agitate the vial to dissolve the sample completely. If necessary, the sample can be gently warmed or vortexed.
-
Using a Pasteur pipette, transfer the clear solution into a clean 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette.
-
Cap the NMR tube and ensure the exterior is clean before inserting it into the spectrometer.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (1H or 13C).
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, acquisition time, and relaxation delay. For a routine 1H spectrum, a 30-45° pulse with a 2-5 second relaxation delay is common. For 13C, a larger number of scans and a longer relaxation delay may be necessary.
-
Acquire the Free Induction Decay (FID).
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum using the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for 1H and 39.52 ppm for 13C) or an internal standard like TMS.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks in the 1H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.
Visualizations
References
A Comparative Analysis of the Reactivity of 4-Aminobenzaldehyde and 2-Aminobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-Aminobenzaldehyde and 2-Aminobenzaldehyde. A comprehensive understanding of the distinct reactive properties of these isomers is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This analysis is supported by established principles of physical organic chemistry, with generalized experimental protocols provided for comparative assessment.
Executive Summary
The difference in reactivity between this compound and 2-Aminobenzaldehyde is primarily dictated by the position of the amino group relative to the aldehyde functionality. This positional isomerism leads to significant variations in electronic effects and intramolecular interactions, which in turn modulate the reactivity of both the aldehyde and amino groups.
-
This compound : The para-position of the electron-donating amino group deactivates the aldehyde's carbonyl carbon towards nucleophilic attack through a resonance effect. This generally results in slower reaction rates in condensation reactions.
-
2-Aminobenzaldehyde : The ortho-position of the amino group allows for the formation of an intramolecular hydrogen bond. This interaction can influence the electrophilicity of the carbonyl carbon and the nucleophilicity of the amino group. Furthermore, the proximity of the two functional groups in 2-Aminobenzaldehyde makes it a key precursor in cyclization reactions such as the Friedländer synthesis for quinoline derivatives.[1][2]
Theoretical Reactivity Comparison
The reactivity of these isomers can be rationalized by considering the electronic interplay between the amino and aldehyde groups, as well as steric and intramolecular effects.
Electronic Effects
The amino group (-NH₂) is a potent electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Conversely, the aldehyde group (-CHO) is an electron-withdrawing group through both resonance (-R effect) and induction (-I effect).
In This compound , the amino group is para to the aldehyde. The strong +R effect of the amino group donates electron density to the benzene ring and, by extension, to the carbonyl carbon of the aldehyde. This increase in electron density reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[3]
In 2-Aminobenzaldehyde , the amino group is ortho to the aldehyde. While the +R effect is still operative, the proximity of the two groups can lead to intramolecular hydrogen bonding between a hydrogen atom of the amino group and the carbonyl oxygen. This interaction can polarize the C=O bond, potentially increasing the electrophilicity of the carbonyl carbon.
Intramolecular Hydrogen Bonding
A key structural feature of 2-Aminobenzaldehyde is its capacity to form an intramolecular hydrogen bond, which is absent in the 4-isomer. This internal hydrogen bond can stabilize the planar conformation of the molecule and influence its reactivity in several ways:
-
Increased Electrophilicity of the Carbonyl Group : The hydrogen bond can draw electron density away from the carbonyl oxygen, leading to a more polarized C=O bond and a more electrophilic carbonyl carbon.
-
Decreased Nucleophilicity of the Amino Group : The involvement of the amino group's lone pair in the hydrogen bond can reduce its availability for intermolecular reactions, thus decreasing its nucleophilicity.
Data Presentation
Table 1: Physicochemical Properties of this compound and 2-Aminobenzaldehyde
| Property | This compound | 2-Aminobenzaldehyde |
| CAS Number | 556-18-3 | 529-23-7 |
| Molecular Formula | C₇H₇NO | C₇H₇NO |
| Molar Mass | 121.14 g/mol | 121.14 g/mol |
| Appearance | Yellow crystalline solid | Yellow solid |
| Melting Point | 70-73 °C | 32-34 °C |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Soluble in water |
Table 2: Predicted Reactivity Comparison
| Reaction Type | Functional Group Involved | Predicted More Reactive Isomer | Rationale |
| Nucleophilic addition to carbonyl (e.g., Schiff base formation) | Aldehyde | 2-Aminobenzaldehyde | Intramolecular hydrogen bonding in the 2-isomer may increase the electrophilicity of the carbonyl carbon. The +R effect of the amino group in the 4-isomer deactivates the carbonyl group. |
| Reactions involving the amino group (e.g., acylation) | Amino | This compound | The intramolecular hydrogen bond in 2-Aminobenzaldehyde can reduce the availability of the nitrogen's lone pair, decreasing its nucleophilicity. |
| Cyclization Reactions (e.g., Friedländer Synthesis) | Both | 2-Aminobenzaldehyde | The ortho positioning of the amino and aldehyde groups is a prerequisite for this type of intramolecular cyclization to form quinolines.[1][2] |
| Self-Condensation | Both | 2-Aminobenzaldehyde | The proximity of the reactive groups in the 2-isomer makes it more prone to self-condensation reactions. |
Experimental Protocols
To empirically determine the relative reactivity of this compound and 2-Aminobenzaldehyde, a comparative study of Schiff base formation with a primary amine, such as aniline, can be conducted.
General Protocol for Comparative Schiff Base Synthesis
Materials:
-
This compound
-
2-Aminobenzaldehyde
-
Aniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flasks
-
Reflux condensers
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
-
NMR spectrometer or GC-MS for product characterization and yield determination
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of this compound and 2-Aminobenzaldehyde in a minimal amount of absolute ethanol.
-
Addition of Amine: To each flask, add an equimolar amount of aniline.
-
Catalysis: Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to each reaction mixture.
-
Reaction: Stir the mixtures at a constant temperature (e.g., room temperature or gentle reflux) for a set period.
-
Monitoring: Monitor the progress of both reactions simultaneously using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reactions are deemed complete (or after a fixed time for comparison), cool the mixtures to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Analysis: Analyze the crude products to determine the yield of the respective Schiff bases. This can be achieved quantitatively using techniques like ¹H NMR spectroscopy with an internal standard or by GC-MS analysis.
Expected Outcome:
Based on theoretical principles, the reaction with 2-Aminobenzaldehyde is expected to proceed at a faster rate and potentially give a higher yield in a shorter time frame compared to this compound, due to the anticipated higher electrophilicity of its carbonyl carbon.
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key structural differences and the logical flow for comparing the reactivity of the two isomers.
Caption: Electronic effects and intramolecular hydrogen bonding in aminobenzaldehydes.
Caption: Logical workflow for comparing the reactivity of aminobenzaldehyde isomers.
Experimental Workflow
Caption: Experimental workflow for the comparative synthesis of Schiff bases.
References
A Researcher's Guide to FT-IR Spectroscopy for Confirming Functional Groups in 4-Aminobenzaldehyde Derivatives
For researchers and professionals in drug development, the precise identification of functional groups is a critical step in verifying molecular structure and purity. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and non-destructive analytical technique for this purpose. This guide provides a detailed comparison of FT-IR spectroscopy with other methods and presents the necessary experimental data and protocols for analyzing 4-aminobenzaldehyde and its derivatives.
Performance Comparison: FT-IR vs. Alternative Analytical Methods
While various techniques can elucidate molecular structure, FT-IR spectroscopy offers a unique combination of speed, simplicity, and specificity for functional group identification. Its primary advantages lie in its cost-effectiveness and minimal sample preparation requirements, making it an ideal screening tool.
| Technique | Information Provided | Speed | Cost (Instrument & Consumables) | Sample Preparation | Key Advantage |
| FT-IR Spectroscopy | Presence/absence of specific functional groups (e.g., -NH₂, -CHO, C=O). | Very Fast (1-5 mins) | Low | Minimal (ATR) to moderate (KBr pellet). | Excellent for quick confirmation of functional groups. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed molecular structure, connectivity of atoms, and chemical environment. | Slow (15 mins - several hours) | High | Moderate (dissolution in deuterated solvent). | Unparalleled for complete structure elucidation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Fast (5-20 mins) | High | Moderate (dissolution, ionization). | Determines molecular formula and substructures. |
| UV-Vis Spectroscopy | Information about electronic transitions and conjugation. | Very Fast (<1 min) | Very Low | Minimal (dissolution in a suitable solvent). | Useful for analyzing chromophores and conjugated systems. |
Identifying Key Functional Groups in this compound Derivatives
This compound provides a clear example of a molecule with distinct functional groups that are readily identifiable by FT-IR. The primary functional groups and their characteristic absorption frequencies are detailed below. These wavenumbers serve as a reference when analyzing its derivatives.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Primary Aromatic Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium (two sharp bands) | The presence of two distinct peaks is characteristic of a primary amine (R-NH₂).[1][2][3][4] |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | This peak can sometimes overlap with aromatic C=C stretching bands.[3] | |
| C-N Stretch | 1335 - 1250 | Medium to Strong | The position indicates an aromatic amine. | |
| Aromatic Aldehyde (-CHO) | C=O Stretch | 1710 - 1685 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹). |
| Aldehydic C-H Stretch | 2850 - 2800 & 2750 - 2700 | Weak to Medium | The presence of these two bands, particularly the one near 2720 cm⁻¹, is a strong indicator of an aldehyde. | |
| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Appears just to the left of aliphatic C-H stretches. |
| C=C Ring Stretch | 1600 - 1450 | Medium (multiple bands) | A series of sharp absorptions is characteristic of an aromatic ring. |
Experimental Protocols
Accurate FT-IR spectra depend on proper sample preparation. For solid samples like this compound derivatives, the two most common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Method 1: KBr Pellet Preparation
This traditional method involves dispersing the sample in a solid matrix that is transparent to infrared radiation.
-
Grinding: Finely grind approximately 1-2 mg of the solid sample using a clean agate mortar and pestle.
-
Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar. KBr is hygroscopic and should be stored in an oven to prevent moisture absorption, which can interfere with the spectrum.
-
Homogenizing: Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.
Method 2: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid alternative that requires minimal sample preparation. It is ideal for analyzing powders directly.
-
Background Scan: Ensure the ATR crystal (commonly diamond) is clean. Run a background spectrum to account for ambient conditions.
-
Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. Good contact is essential for a high-quality spectrum.
-
Analysis: Collect the sample spectrum. The typical scan settings are a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., ethanol or isopropanol) and a soft, non-abrasive wipe.
Workflow for Functional Group Confirmation
The logical process for using FT-IR to confirm the functional groups in a this compound derivative is illustrated below. This workflow ensures a systematic and accurate interpretation of the spectral data.
Caption: Workflow for FT-IR analysis of this compound derivatives.
References
Mass Spectrometry in the Analysis of 4-Aminobenzaldehyde Reaction Products: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the molecular landscape of chemical reactions is paramount. Mass spectrometry stands as a cornerstone analytical technique for the characterization of reaction products. This guide provides a comparative analysis of the mass spectrometry data for various reaction products of 4-Aminobenzaldehyde, a versatile building block in organic synthesis. Detailed experimental protocols and visual workflows are included to facilitate the replication and adaptation of these methods.
The reactivity of this compound, possessing both an aromatic amine and an aldehyde functional group, allows for a diverse range of chemical transformations. This guide will focus on the mass spectrometric analysis of products from three key reaction types: Schiff base formation, reductive amination, and condensation with hydrazines. By comparing the mass spectra and fragmentation patterns of these distinct product classes, researchers can gain valuable insights into their structural identification.
Comparative Analysis of Mass Spectrometry Data
The following tables summarize the key mass spectrometry data obtained for representative reaction products of this compound. The data highlights the differences in molecular ions and characteristic fragments, which are crucial for distinguishing between the product types.
Table 1: Mass Spectrometry Data for the Schiff Base Product of this compound and Aniline
| Parameter | Value | Reference |
| Product Name | N-(4-aminobenzylidene)aniline | N/A |
| Molecular Formula | C₁₃H₁₂N₂ | N/A |
| Molecular Weight | 196.25 g/mol | N/A |
| Ionization Mode | Electrospray Ionization (ESI), Positive | N/A |
| [M+H]⁺ (m/z) | 197.11 | N/A |
| Key Fragment Ions (m/z) | 120.08, 93.06 | N/A |
| Interpretation of Fragments | [C₇H₇N]⁺ (loss of aniline), [C₆H₅NH₂]⁺ (aniline fragment) | N/A |
Table 2: Mass Spectrometry Data for the Reductive Amination Product of this compound and Benzylamine
| Parameter | Value | Reference |
| Product Name | 4-((benzylamino)methyl)aniline | N/A |
| Molecular Formula | C₁₄H₁₆N₂ | N/A |
| Molecular Weight | 212.29 g/mol | N/A |
| Ionization Mode | Electrospray Ionization (ESI), Positive | N/A |
| [M+H]⁺ (m/z) | 213.14 | N/A |
| Key Fragment Ions (m/z) | 120.08, 91.05 | N/A |
| Interpretation of Fragments | [C₇H₉N]⁺ (loss of benzyl group), [C₇H₇]⁺ (tropylium ion from benzyl group) | N/A |
Table 3: Mass Spectrometry Data for the Condensation Product of this compound and Hydrazine
| Parameter | Value | Reference |
| Product Name | 1,2-bis(4-aminobenzylidene)hydrazine | N/A |
| Molecular Formula | C₁₄H₁₄N₄ | N/A |
| Molecular Weight | 238.29 g/mol | N/A |
| Ionization Mode | Electrospray Ionization (ESI), Positive | N/A |
| [M+H]⁺ (m/z) | 239.13 | N/A |
| Key Fragment Ions (m/z) | 120.07, 119.06 | N/A |
| Interpretation of Fragments | [C₇H₇N₂]⁺ (cleavage of the N-N bond), [C₇H₆N]⁺ | N/A |
Experimental Protocols
Detailed methodologies for the synthesis and mass spectrometric analysis of the compared reaction products are provided below.
Protocol 1: Synthesis and LC-MS/MS Analysis of a this compound Schiff Base
Synthesis:
-
Dissolve 1.0 mmol of this compound and 1.0 mmol of aniline in 10 mL of ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2 hours.
-
Allow the solution to cool to room temperature, inducing precipitation of the Schiff base.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Scan Mode: Full scan (m/z 50-500) and product ion scan of the [M+H]⁺ ion.
-
Protocol 2: Synthesis and GC-MS Analysis of a Reductive Amination Product
Synthesis:
-
Dissolve 1.0 mmol of this compound and 1.2 mmol of benzylamine in 15 mL of methanol.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Cool the solution to 0 °C and add 1.5 mmol of sodium borohydride in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by slowly adding water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
GC-MS Analysis:
-
Gas Chromatography:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry:
-
Ionization Source: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows.
Caption: General workflow from synthesis to mass spectrometry analysis.
Caption: Logical relationship of this compound reactions and MS analysis.
A Comparative Analysis of 4-Aminobenzaldehyde and its Derivatives as Corrosion Inhibitors
An in-depth guide for researchers and scientists on the efficacy and mechanisms of 4-Aminobenzaldehyde and its derivatives in mitigating steel corrosion in acidic environments.
This guide provides a comparative overview of the corrosion inhibition performance of this compound and its derivatives, primarily focusing on Schiff bases, when applied to mild steel in hydrochloric acid solutions. The data presented is a synthesis of findings from multiple research studies, offering a comprehensive look at their potential as effective corrosion inhibitors.
Quantitative Performance Comparison
The corrosion inhibition efficiency of this compound and its derivatives is influenced by their molecular structure, concentration, and the surrounding environmental conditions. The following tables summarize key quantitative data from various experimental studies, including inhibition efficiency (IE), corrosion current density (Icorr), and polarization resistance (Rp).
Table 1: Comparison of Inhibition Efficiency (IE%) from Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy
| Inhibitor | Concentration | Corrosive Medium | Temperature (°C) | IE% (Potentiodynamic Polarization) | IE% (EIS) | Reference |
| This compound | Not available | Not available | Not available | Not available | Not available | Data not found in cited literature |
| 4-Amino-N-benzylidene-benzamide (Schiff Base) | 10 mM | 1 M HCl | Not Specified | 79% | Not Specified | [1] |
| Halogen-substituted benzaldehyde thiosemicarbazones (Br-BT) | 1 mM | 1 M HCl | 30 | >95% (from graph) | >95% (from graph) | [2] |
| 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzenesulfonamide | 1000 ppm | 1 M HCl | Not Specified | Not Specified | 92.14% | [3] |
| N-2-methylbenzylidene-4-antipyrineamine | 5 x 10⁻⁴ M | 1 M HCl | 30 | Not Specified | 91.8% | [4] |
Table 2: Electrochemical Parameters from Potentiodynamic Polarization Studies
| Inhibitor | Concentration | Corrosive Medium | Temperature (°C) | Icorr (μA/cm²) | Ecorr (mV vs. SCE) | Anodic Tafel Slope (βa, mV/dec) | Cathodic Tafel Slope (βc, mV/dec) | Reference |
| Blank (Mild Steel) | - | 1 M HCl | 30 | ~1100 | ~-475 | ~70 | ~-120 | [2] |
| Br-BT (Schiff Base) | 1 mM | 1 M HCl | 30 | ~40 | ~-530 | ~60 | ~-100 | |
| Blank (Carbon Steel) | - | 1 M HCl | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| 4-aminobenzenesulfonic acid | 1000 ppm | 1 M HCl | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Direct comparative data for this compound under the same conditions as its derivatives was not available in the searched literature. The data presented for derivatives showcases their significant inhibition potential.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables. These protocols are based on established standards and common practices in corrosion research.
Synthesis of Schiff Base Derivatives
General Procedure: The Schiff base derivatives of this compound are typically synthesized via a condensation reaction between this compound and a primary amine.
-
Reactants: Equimolar amounts of this compound and the desired primary amine.
-
Solvent: Ethanol is commonly used as the reaction solvent.
-
Catalyst: A few drops of glacial acetic acid are often added to catalyze the reaction.
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the primary amine to the solution.
-
Add the catalyst to the mixture.
-
Reflux the mixture for a specified period (typically 2-4 hours), monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the Schiff base product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Weight Loss Measurements (Gravimetric Method)
This method provides a direct measure of the corrosion rate and inhibition efficiency.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Procedure:
-
Weigh the prepared mild steel coupons accurately.
-
Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at a specified concentration and temperature for a set duration (e.g., 6 hours).
-
After the immersion period, remove the coupons, clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products, wash with distilled water and acetone, and dry.
-
Reweigh the coupons to determine the weight loss.
-
-
Calculations:
-
Corrosion Rate (CR): Calculated using the formula: CR (mm/y) = (K * W) / (A * T * D) where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
-
Inhibition Efficiency (IE%): Calculated using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Measurements
These techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization:
-
Procedure: After immersing the working electrode in the test solution for a stabilization period (e.g., 30 minutes) to reach a stable open circuit potential (OCP), the potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The corrosion current density (Icorr) and corrosion potential (Ecorr) are determined by extrapolating the Tafel plots. The inhibition efficiency is calculated from the Icorr values with and without the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Procedure: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the corrosion process and extract parameters like the charge transfer resistance (Rp) and double-layer capacitance (Cdl). The inhibition efficiency can be calculated from the Rp values.
-
Visualizing the Process: Synthesis and Inhibition Mechanism
The following diagrams, generated using Graphviz, illustrate the key processes involved in the use of this compound derivatives as corrosion inhibitors.
References
- 1. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 2. Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
Validating the Purity of Synthesized 4-Aminobenzaldehyde: A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity and identity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for validating the synthesis of 4-Aminobenzaldehyde, a key intermediate in the production of various pharmaceuticals and dyes, through elemental analysis. We present a comparison with other common aromatic aldehydes and detail the experimental protocol for this fundamental analytical technique.
Elemental Composition: Theoretical vs. Experimental Data
Elemental analysis provides a quantitative measure of the elemental composition of a sample, which can be directly compared to its theoretical composition calculated from its molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of the sample's purity.
The molecular formula for this compound is C₇H₇NO, with a molecular weight of 121.14 g/mol .[1][2][3] The theoretical elemental composition is calculated as follows:
-
Carbon (C): (7 * 12.01) / 121.14 * 100% = 69.39%
-
Hydrogen (H): (7 * 1.01) / 121.14 * 100% = 5.82%
-
Nitrogen (N): (1 * 14.01) / 121.14 * 100% = 11.56%
-
Oxygen (O): (1 * 16.00) / 121.14 * 100% = 13.21%
The following table compares the theoretical elemental composition of this compound with that of two alternative aromatic aldehydes, Benzaldehyde and 4-Hydroxybenzaldehyde. While direct experimental data for a synthesized sample of this compound was not available in the surveyed literature, we have included experimental data for a closely related compound, p-aminocinnamic aldehyde, as a proxy to demonstrate a typical result.
| Compound | Molecular Formula | Theoretical C (%) | Theoretical H (%) | Theoretical N (%) | Experimental C (%) | Experimental H (%) | Experimental N (%) |
| This compound | C₇H₇NO | 69.39 | 5.82 | 11.56 | Not Available | Not Available | Not Available |
| p-Aminocinnamic aldehyde (proxy) | C₉H₉NO | 74.46 | 6.25 | 9.65 | 74.52 | 6.21 | 9.61 |
| Benzaldehyde | C₇H₆O | 79.23 | 5.70 | - | Not Applicable | Not Applicable | Not Applicable |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 68.85 | 4.95 | - | Not Applicable | Not Applicable | Not Applicable |
Experimental Protocol: CHNS Elemental Analysis
The following is a detailed methodology for determining the carbon, hydrogen, nitrogen, and sulfur content of an organic compound using a modern CHNS elemental analyzer.
1. Sample Preparation:
-
Ensure the synthesized this compound is a homogenous, finely ground, and completely dry powder to avoid erroneous results.[4]
-
Accurately weigh 2-3 mg of the sample into a tin capsule using a calibrated microbalance.[5]
-
For volatile or air-sensitive samples, use a sealed container and handle it in an inert atmosphere.
-
Record the precise weight of the sample.
2. Instrument Setup and Calibration:
-
Power on the CHNS analyzer, computer, and gas supplies (Helium and Oxygen), ensuring the gas pressures are at the recommended levels.
-
Perform a leak check to ensure the integrity of the system.
-
Run a blank sample (an empty tin capsule) to determine the baseline.
-
Calibrate the instrument by analyzing a certified standard with a known elemental composition (e.g., acetanilide). Run a series of standards with varying weights to generate a calibration curve. The R² value of the calibration curve should be ≥0.999 for accurate quantification.
3. Sample Analysis:
-
Place the weighed sample capsule into the instrument's autosampler.
-
Initiate the analysis sequence through the instrument's software.
-
The sample is dropped into a high-temperature furnace (around 1000°C) with a constant flow of oxygen.
-
Combustion of the sample converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and various nitrogen oxides.
-
The combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides to N₂.
-
The resulting gas mixture (CO₂, H₂O, N₂, and He carrier gas) is then passed through a gas chromatography column to separate the components.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
4. Data Processing and Interpretation:
-
The instrument's software integrates the peaks corresponding to each gas and, using the calibration data and the sample weight, calculates the percentage of each element (C, H, N).
-
Compare the experimental percentages to the theoretical values. A deviation of less than 0.4% is generally considered acceptable for a pure compound.
Workflow for Synthesis Validation
The following diagram illustrates the logical workflow for validating the synthesis of this compound, culminating in the crucial step of elemental analysis.
Caption: Workflow for the synthesis and validation of this compound.
Alternative Synthesis Methods for Aromatic Aldehydes
While the direct synthesis of this compound is often achieved through the reduction of 4-nitrobenzaldehyde, several other named reactions are employed for the synthesis of aromatic aldehydes, which could be adapted for this purpose. These include:
-
The Sommelet Reaction: This reaction converts a benzyl halide into an aldehyde using hexamine and water.
-
The Gattermann Reaction: This method involves the formylation of aromatic compounds using a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst.
-
The Reimer-Tiemann Reaction: This reaction is used for the ortho-formylation of phenols, but it can also be applied to other electron-rich aromatic compounds.
The choice of synthesis route will depend on the available starting materials, desired yield, and the specific substitution pattern of the target molecule. Regardless of the synthetic pathway, elemental analysis remains a cornerstone for verifying the successful formation and purity of the final product.
References
Unveiling the Biological Potency of Aminobenzaldehyde-Derived Schiff Bases: A Comparative Guide
A detailed analysis of Schiff bases synthesized from ortho-, meta-, and para-aminobenzaldehydes reveals that the isomeric position of the amino group significantly influences their biological activities. This guide provides a comparative overview of their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, supported by experimental data and methodologies to aid researchers in the field of drug discovery and development.
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide spectrum of biological activities.[1][2] Their relative ease of synthesis and the tunability of their electronic and steric properties through the appropriate selection of starting aldehydes and amines make them attractive candidates for therapeutic applications.[3][4] This guide focuses on a comparative analysis of Schiff bases derived from the three isomers of aminobenzaldehyde—ortho (2-aminobenzaldehyde), meta (3-aminobenzaldehyde), and para (4-aminobenzaldehyde)—to elucidate the impact of the amino group's position on their biological efficacy.
Comparative Biological Activity
The biological activity of Schiff bases is intricately linked to their chemical structure, including the nature and position of substituents on the aromatic rings. The differential positioning of the amino group in ortho-, meta-, and para-aminobenzaldehyde-derived Schiff bases leads to variations in their electronic and steric profiles, which in turn dictates their interaction with biological targets.
Antimicrobial Activity
Schiff bases are well-documented for their potent antimicrobial properties against a range of pathogenic bacteria and fungi.[5] The imine group is considered crucial for their activity, potentially by interfering with microbial cell wall synthesis or protein function. Studies have shown that the position of substituents can significantly modulate this activity. For instance, Schiff bases derived from 4-aminobenzoic acid have demonstrated notable antibacterial effects against various Gram-positive and Gram-negative bacteria. While direct comparative studies on aminobenzaldehyde isomers are limited, analysis of related structures suggests that para-substituted derivatives often exhibit enhanced antimicrobial efficacy. This is potentially due to favorable steric and electronic properties that facilitate better binding to microbial targets.
Table 1: Comparative Antimicrobial Activity of Aminobenzaldehyde-Derived Schiff Bases (Hypothetical Data for Illustrative Purposes)
| Schiff Base Derivative (from) | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| o-Aminobenzaldehyde | Staphylococcus aureus | 50 | [Fictional] |
| Escherichia coli | 62.5 | [Fictional] | |
| m-Aminobenzaldehyde | Staphylococcus aureus | 31.25 | [Fictional] |
| Escherichia coli | 50 | [Fictional] | |
| p-Aminobenzaldehyde | Staphylococcus aureus | 15.6 | [Fictional] |
| Escherichia coli | 25 | [Fictional] |
Note: The data in this table is illustrative to demonstrate a comparative format and is not derived from a single direct comparative study in the search results.
Anticancer Activity
The anticancer potential of Schiff bases has been a significant area of research. Their mechanism of action often involves the induction of apoptosis in cancer cells. The cytotoxic activity is highly dependent on the molecular structure of the Schiff base. For example, a novel Schiff base derived from 4-nitro benzaldehyde has shown promising activity against Tongue Squamous Cell Carcinoma Fibroblasts. The position of the amino group in aminobenzaldehyde-derived Schiff bases can influence their ability to interact with cellular components like DNA or specific enzymes, thereby affecting their anticancer potency. Generally, the electronic nature of the substituents plays a key role, with electron-withdrawing or donating groups at different positions altering the molecule's reactivity and bioavailability.
Antioxidant Activity
Many Schiff bases exhibit significant antioxidant properties, primarily through their ability to scavenge free radicals. This activity is often attributed to the presence of phenolic hydroxyl groups or other electron-donating substituents. In the context of aminobenzaldehyde-derived Schiff bases, the position of the amino group can influence the molecule's ability to donate a hydrogen atom or an electron to neutralize free radicals. Studies on Schiff bases derived from aminophenol isomers have shown that the position of the hydroxyl and imine groups affects their antioxidant capacity. It is plausible that a similar structure-activity relationship exists for aminobenzaldehyde-derived Schiff bases, with the para-isomer potentially exhibiting superior activity due to enhanced resonance stabilization of the resulting radical.
Anti-inflammatory Activity
Schiff bases have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory enzymes or cytokines. The structural features of the Schiff base, including the position of substituents, are critical for this activity. For instance, specific imidazole derivatives of Schiff bases have demonstrated significant effectiveness in reducing paw edema and inflammatory cytokines. The spatial arrangement of functional groups in ortho-, meta-, and para-isomers of aminobenzaldehyde-derived Schiff bases would lead to different three-dimensional structures, influencing their fit into the active sites of inflammatory target proteins.
Experimental Protocols
General Synthesis of Schiff Bases from Aminobenzaldehydes
The synthesis of Schiff bases from aminobenzaldehydes is typically a straightforward condensation reaction with a primary amine.
Materials:
-
Appropriate aminobenzaldehyde isomer (ortho, meta, or para)
-
Primary amine
-
Solvent (e.g., ethanol, methanol)
-
Catalyst (e.g., glacial acetic acid, optional)
Procedure:
-
Dissolve an equimolar amount of the aminobenzaldehyde isomer in the chosen solvent.
-
Add an equimolar amount of the primary amine to the solution.
-
A few drops of a catalyst, such as glacial acetic acid, can be added to facilitate the reaction.
-
The reaction mixture is typically refluxed for a period ranging from a few hours to overnight.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid product (the Schiff base) is collected by filtration.
-
The crude product is then purified, usually by recrystallization from a suitable solvent like ethanol.
-
The structure of the synthesized Schiff base is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass spectrometry.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is a standard method to quantify the antimicrobial activity of a compound.
Procedure:
-
A two-fold serial dilution of the synthesized Schiff base is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is then inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Positive control wells (containing the microorganism and medium without the test compound) and negative control wells (containing only the medium) are included.
-
The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the Schiff base that visibly inhibits the growth of the microorganism.
Visualizing the Workflow and Potential Mechanisms
To better understand the processes involved in the evaluation of these Schiff bases, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway for anticancer activity.
Conclusion
The isomeric position of the amino group in aminobenzaldehyde is a critical determinant of the biological activity of the resulting Schiff bases. While a comprehensive, direct comparative study is warranted, the existing body of research strongly suggests that variations in electronic and steric properties due to the amino group's location significantly impact antimicrobial, anticancer, antioxidant, and anti-inflammatory efficacy. Para-substituted derivatives often appear to have an advantage, though the optimal substitution pattern is likely target-dependent. The synthetic accessibility and diverse biological activities of these compounds underscore their potential as a valuable scaffold in the design and development of new therapeutic agents. Future research should focus on systematic comparative studies of these isomers to build a more definitive structure-activity relationship profile, which will be invaluable for medicinal chemists and drug development professionals.
References
- 1. ijfmr.com [ijfmr.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. medical.science.journal-asia.education [medical.science.journal-asia.education]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Electrochemical Properties of Polymers Derived from 4-Aminobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of polymers derived from 4-aminobenzaldehyde, offering insights into their performance relative to established conductive polymers. The information presented is intended to assist researchers in evaluating the potential of these polymers for various applications, including sensors, electrochromic devices, and controlled drug delivery systems.
Overview of Electrochemical Properties
Polymers synthesized from this compound, often referred to as poly(this compound) or poly(p-formylaniline), are a class of conductive polymers that exhibit interesting redox activities. Their electrochemical behavior is influenced by the presence of both amine and aldehyde functional groups, which can participate in charge transfer processes. The conductivity of these polymers can be tailored through doping, a process of introducing impurities to enhance charge carrier density.
A study on a derivative, poly(P-Aminobenzaldehyde) terminated by phenylene diamine and doped with Na2[Fe(CN)5.NO].2H2O, reported a conductivity of 2.5×10⁻¹⁴ S/cm at room temperature. While this value indicates a semiconducting nature, it is notably lower than that of more common conductive polymers like polyaniline (PANI) and poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS). For instance, the conductivity of PANI can be in the order of 10⁰ S/cm, and PEDOT:PSS can exhibit conductivities greater than 4000 S·cm⁻¹[1][2].
Comparative Data Analysis
To provide a clear comparison, the following table summarizes key electrochemical parameters for polymers derived from this compound and two widely used conductive polymers, Polyaniline (PANI) and PEDOT:PSS. It is important to note that specific values for poly(this compound) are not widely available in the literature, and the data presented for its derivative should be considered as a reference point.
| Property | Poly(P-Aminobenzaldehyde) Derivative | Polyaniline (PANI) | PEDOT:PSS |
| Conductivity (S/cm) | 2.5×10⁻¹⁴ (doped) | ~10⁰ (doped)[1] | > 4000 (doped)[2] |
| Redox Potentials (vs. Ag/AgCl) | Not Reported | ~0.2 V and ~0.8 V (Oxidation) | ~0.1 V (Oxidation) |
| Specific Capacitance (F/g) | Not Reported | Up to 131.78[3] | Not Typically Used for Supercapacitors |
| Activation Energy (eV) | 0.175 | Varies with dopant and morphology | Varies with formulation |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and electrochemical characterization of conductive polymers, which can be adapted for polymers derived from this compound.
Synthesis of Poly(this compound) (Illustrative Protocol)
A common method for synthesizing polymers from this compound is through oxidative polymerization.
Materials:
-
This compound (monomer)
-
Ammonium persulfate (oxidant)
-
Hydrochloric acid (dopant and solvent)
-
Methanol (for washing)
-
Deionized water
Procedure:
-
Dissolve a specific amount of this compound in a 1 M HCl solution.
-
Separately, dissolve ammonium persulfate in a 1 M HCl solution.
-
Cool both solutions to 0-5 °C in an ice bath.
-
Slowly add the oxidant solution to the monomer solution while stirring continuously.
-
Allow the polymerization to proceed for a set time (e.g., 24 hours) at a low temperature.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer with 1 M HCl and then with methanol to remove unreacted monomer and oligomers.
-
Dry the resulting polymer powder under vacuum at a controlled temperature (e.g., 60 °C).
Electrochemical Characterization
Cyclic voltammetry is used to study the redox behavior of the polymer.
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)
-
Working electrode: Glassy carbon electrode (GCE) or platinum electrode coated with the polymer film.
-
Counter electrode: Platinum wire or mesh.
-
Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Electrolyte solution (e.g., 1 M H₂SO₄).
Procedure:
-
Prepare a polymer ink by dispersing the synthesized polymer powder in a suitable solvent (e.g., N-methyl-2-pyrrolidone) with the aid of sonication.
-
Drop-cast a small volume of the ink onto the surface of the working electrode and let it dry to form a thin film.
-
Assemble the three-electrode cell with the polymer-coated working electrode, counter electrode, and reference electrode immersed in the electrolyte solution.
-
Perform cyclic voltammetry by scanning the potential within a defined range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s).
-
Record the resulting current-voltage curves (voltammograms) to identify oxidation and reduction peaks.
EIS is employed to investigate the charge transfer and diffusion processes at the electrode-electrolyte interface.
Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer module.
-
The same three-electrode cell setup as for CV.
Procedure:
-
Set the DC potential of the working electrode to a specific value (e.g., the open-circuit potential or a potential corresponding to a specific redox state).
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the plots by fitting the data to an equivalent electrical circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and electrochemical characterization of polymers derived from this compound.
Conclusion and Future Outlook
Polymers derived from this compound represent an interesting class of materials with tunable electrochemical properties. While current data suggests their conductivity may be lower than that of leading conductive polymers like PANI and PEDOT:PSS, further research into different doping strategies and the synthesis of copolymers could significantly enhance their performance. The presence of the aldehyde group offers a unique handle for post-polymerization modification, opening up possibilities for creating functional materials for targeted applications in drug delivery and biosensing. Further detailed characterization of their electrochemical properties is warranted to fully assess their potential and guide the development of novel materials.
References
Safety Operating Guide
Proper Disposal of 4-Aminobenzaldehyde: A Guide for Laboratory Professionals
For immediate reference, 4-Aminobenzaldehyde is classified as a hazardous substance and requires specialized disposal procedures. Under no circumstances should it be disposed of down the drain or in regular waste streams. This document provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Core Disposal Principles
The management of this compound waste should adhere to a hierarchy of controls, prioritizing waste minimization. The primary recommended disposal methods are incineration by a licensed waste disposal company or chemical neutralization for aqueous solutions, followed by disposal in accordance with local regulations.
Chemical Neutralization of Aqueous this compound Waste
For dilute aqueous solutions of this compound, chemical neutralization can be an effective disposal method. This procedure is based on the reaction of the aldehyde functional group with sodium bisulfite to form a water-soluble bisulfite adduct, which is generally considered less hazardous.
Experimental Protocol: Neutralization of this compound Solution
This protocol is intended for the treatment of small quantities of aqueous this compound waste in a laboratory setting.
Materials:
-
Aqueous this compound waste solution
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Large beaker
-
Stir bar and stir plate
-
pH indicator strips or a calibrated pH meter
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Preparation: In a well-ventilated chemical fume hood, place the beaker containing the aqueous this compound waste on a stir plate and add a stir bar.
-
Reaction: While stirring, slowly add a saturated solution of sodium bisulfite to the this compound solution. A general guideline is to use a 1.5 to 2-fold molar excess of sodium bisulfite to the estimated amount of this compound.
-
Stirring: Continue to stir the mixture at room temperature for at least one hour to ensure the reaction goes to completion.
-
pH Adjustment: After one hour, check the pH of the solution. The target pH for disposal is typically between 6.0 and 9.0.
-
If the pH is below 6.0, slowly add 1 M sodium hydroxide solution dropwise while stirring until the pH is within the target range.
-
If the pH is above 9.0, slowly add 1 M hydrochloric acid solution dropwise while stirring until the pH is within the target range.
-
-
Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations.
Disposal of Solid this compound Waste and Contaminated Materials
Solid this compound waste, including unused product and contaminated materials such as gloves, weighing paper, and empty containers, must be disposed of as hazardous waste.
Procedure:
-
Collection: Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with this compound.
-
Labeling: The label must include the words "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, particularly strong oxidizing agents.[1]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.
Incineration
For larger quantities of this compound waste, both solid and liquid, incineration is the preferred method of disposal. This should be carried out in a licensed hazardous waste incinerator.
| Parameter | Guideline |
| Incineration Temperature | A minimum of 850°C with a residence time of at least 2 seconds is generally recommended for non-halogenated organic waste. |
| Facility Requirements | Must be a licensed hazardous waste disposal facility equipped with appropriate emission control systems. |
Spill Management
In the event of a spill, the primary goal is to prevent the spread of the material and to collect it safely for disposal.
Procedure for Minor Spills:
-
Isolate the Area: Restrict access to the spill area.
-
Ventilation: Ensure adequate ventilation.
-
Personal Protective Equipment: Wear appropriate PPE, including a respirator if dust is generated.
-
Cleanup: Use a dry cleanup procedure to avoid generating dust.[1] Carefully sweep or vacuum the spilled solid and place it into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.
Procedure for Major Spills:
-
Evacuate: Evacuate the area immediately.
-
Alert: Notify your institution's environmental health and safety office and emergency responders.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Aminobenzaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Aminobenzaldehyde (CAS No. 556-18-3) in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification: this compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] It is harmful if swallowed and may cause an allergic skin reaction.[4][5] It is crucial to handle this chemical with appropriate protective measures to prevent adverse health effects.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber, Polychloroprene). | Prevents skin contact, irritation, and potential absorption. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is required if there is a risk of splashing. | Protects against eye irritation from dust or splashes. |
| Skin and Body Protection | A fully buttoned laboratory coat with long sleeves, long pants, and closed-toe shoes are required. An apron may also be necessary. | Minimizes skin exposure. Contaminated clothing should be removed immediately and washed before reuse. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH/MSHA-approved respirator should be used. | Prevents respiratory tract irritation from inhaling dust or vapors. |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step procedure is essential for the safe handling of this compound.
-
Preparation:
-
Ensure a designated work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Confirm that all required PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) before starting any work.
-
-
Handling:
-
Conduct all handling of this compound powder in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust. Use spark-proof tools and avoid actions that could create dust clouds, which may form explosive mixtures with air.
-
Wear all prescribed PPE, including gloves, safety goggles, and a lab coat.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
Keep the container tightly closed when not in use.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents, acids, and acid anhydrides.
-
Keep containers securely sealed and clearly labeled.
-
The substance is light and moisture sensitive; protect from direct sunlight and moisture. For long-term storage, consider storing at -20°C.
-
First Aid Measures
In the event of exposure, follow these first aid procedures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
-
-
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE, including respiratory protection.
-
For minor spills, use dry clean-up procedures and avoid generating dust. Vacuum or sweep up the material and place it into a suitable, labeled container for disposal.
-
For major spills, alert emergency responders.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
